Product packaging for Sargachromanol D(Cat. No.:CAS No. 856414-53-4)

Sargachromanol D

Cat. No.: B15192885
CAS No.: 856414-53-4
M. Wt: 428.6 g/mol
InChI Key: YIWOAJFKIIOXPS-RYZLOPLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sargachromanol D is a bioactive chromene compound isolated from marine brown algae of the Sargassum species, such as Sargassum siliquastrum . This compound is of significant interest in pharmacological research due to its potent anti-inflammatory properties . Studies performed on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells demonstrate that this compound exerts its effects by inhibiting the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2) . Its mechanism of action involves the downregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . Furthermore, research indicates that it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, which are critical enzymes in the inflammatory response . As a member of the chromanol/chromenol family, this compound represents an emerging class of natural products being investigated as potential lead structures for developing anti-inflammatory and anti-carcinogenic agents . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40O4 B15192885 Sargachromanol D CAS No. 856414-53-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856414-53-4

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

IUPAC Name

(4R,5S,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-triene-4,5-diol

InChI

InChI=1S/C27H40O4/c1-18(2)15-24(29)25(30)20(4)11-7-9-19(3)10-8-13-27(6)14-12-22-17-23(28)16-21(5)26(22)31-27/h10-11,15-17,24-25,28-30H,7-9,12-14H2,1-6H3/b19-10+,20-11+/t24-,25+,27-/m1/s1

InChI Key

YIWOAJFKIIOXPS-RYZLOPLISA-N

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/[C@@H]([C@@H](C=C(C)C)O)O)O

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(C(C=C(C)C)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Sargachromanol Enigma: A Technical Guide to the Putative Biosynthetic Pathway in Brown Algae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Sargachromanols, a class of meroterpenoids unique to brown algae of the genus Sargassum, have garnered significant attention for their potent anti-inflammatory, antioxidant, and neuroprotective properties. Despite their therapeutic potential, the precise biosynthetic pathway responsible for their production in brown algae remains largely unelucidated. This technical guide synthesizes the current understanding of sargachromanol biosynthesis by proposing a putative pathway grounded in the well-established biosynthesis of tocochromanols (vitamin E) in other photosynthetic organisms. Drawing upon genomic and transcriptomic data from Sargassum species, this document outlines the likely enzymatic steps, precursor molecules, and candidate genes involved. Furthermore, it compiles quantitative data on sargachromanol bioactivity and provides detailed experimental protocols for their extraction, isolation, and analysis to facilitate further research and drug development efforts.

Introduction

Brown algae of the genus Sargassum are a rich source of structurally diverse and biologically active secondary metabolites. Among these, sargachromanols, which are characterized by a chromanol ring and a terpenoid side chain, stand out for their significant therapeutic potential. These compounds are structurally analogous to tocochromanols (vitamin E), which are known for their antioxidant properties. The structural similarity strongly suggests a shared evolutionary origin and a related biosynthetic pathway.

This guide provides a comprehensive overview of the proposed biosynthetic route to sargachromanols. While the complete pathway in brown algae has not been experimentally verified, a robust putative pathway can be constructed based on our knowledge of tocochromanol synthesis in plants and cyanobacteria. This document aims to serve as a foundational resource for researchers seeking to unravel the specifics of sargachromanol biosynthesis and to harness these compounds for therapeutic applications.

A Putative Biosynthetic Pathway for Sargachromanols

The biosynthesis of sargachromanols is hypothesized to be a multi-step process that converges two major metabolic pathways: the Shikimate Pathway for the synthesis of the aromatic chromanol head group, and the Methylerythritol Phosphate (MEP) Pathway for the formation of the terpenoid tail.

Synthesis of the Aromatic Precursor: Homogentisate (HGA)

The chromanol ring of sargachromanols is likely derived from L-tyrosine, an aromatic amino acid produced via the shikimate pathway. The key intermediate for the aromatic head is homogentisate (HGA).

  • Shikimate Pathway: This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate, into chorismate.[1]

  • Chorismate to L-Tyrosine: Chorismate serves as a branch point for the synthesis of the three aromatic amino acids: tryptophan, phenylalanine, and tyrosine.

  • L-Tyrosine to p-Hydroxyphenylpyruvate (HPP): L-tyrosine is converted to HPP.

  • HPP to Homogentisate (HGA): The enzyme p-Hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the conversion of HPP to HGA.[2][3] This is a critical step in the biosynthesis of all tocochromanols and, by extension, sargachromanols.

Synthesis of the Terpenoid Precursor

The terpenoid side chain of sargachromanols is likely derived from the MEP pathway, which is active in the plastids of algae and plants and produces the universal five-carbon isoprenoid precursors: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4][5]

  • IPP and DMAPP Synthesis: The MEP pathway synthesizes IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate.

  • Chain Elongation: IPP and DMAPP are sequentially condensed by prenyltransferases to form longer-chain isoprenoid pyrophosphates. For sargachromanols, which often have a C20 side chain, the likely precursor is geranylgeranyl pyrophosphate (GGPP) , formed from one molecule of DMAPP and three molecules of IPP.[6]

Core Pathway: Assembly of the Sargachromanol Skeleton

The core of the putative sargachromanol biosynthetic pathway involves the condensation of HGA and the terpenoid precursor, followed by a cyclization reaction to form the characteristic chromanol ring. This process is analogous to the biosynthesis of tocopherols.

  • Condensation: Homogentisate phytyltransferase (HPT) , or a similar prenyltransferase, is proposed to catalyze the condensation of HGA with the terpenoid precursor (e.g., GGPP).[2][7] This reaction forms a prenylated quinol intermediate.

  • Cyclization: A tocopherol cyclase (TC) -like enzyme is hypothesized to catalyze the cyclization of the prenylated quinol intermediate to form the chromanol ring, the core structure of sargachromanols.[8]

  • Modifications: The diversity of sargachromanol structures found in nature arises from subsequent modifications, such as methylations, hydroxylations, and further cyclizations of the terpenoid tail, which are likely catalyzed by a suite of tailoring enzymes like methyltransferases and cytochrome P450 monooxygenases.

Below is a DOT script for the putative biosynthetic pathway of sargachromanols.

sargachromanol_biosynthesis cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway cluster_core Core Sargachromanol Pathway PEP PEP Chorismate Chorismate PEP->Chorismate E4P Erythrose-4-P E4P->Chorismate Tyrosine L-Tyrosine Chorismate->Tyrosine HPP p-Hydroxyphenylpyruvate Tyrosine->HPP HGA Homogentisate (HGA) HPP->HGA HPPD Prenylquinol Prenylated Quinol Intermediate HGA->Prenylquinol HPT-like Pyruvate Pyruvate IPP IPP Pyruvate->IPP G3P Glyceraldehyde-3-P G3P->IPP DMAPP DMAPP IPP->DMAPP GGPP Geranylgeranyl-PP (GGPP) IPP->GGPP DMAPP->GGPP GGPP->Prenylquinol Sargachromanol_core Sargachromanol Core Skeleton Prenylquinol->Sargachromanol_core Tocopherol Cyclase-like Sargachromanols Diverse Sargachromanols Sargachromanol_core->Sargachromanols Tailoring Enzymes (Methyltransferases, etc.)

Caption: Putative biosynthetic pathway of sargachromanols in brown algae.

Quantitative Data on Sargachromanol Bioactivity

The following tables summarize key quantitative data from the literature regarding the anti-inflammatory effects of sargachromanols.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentration% Inhibition of NO ProductionReference
Sargachromenol (SC)62.5 µg/mL~60%[9]
Sargachromanol G (SG)40 µM~70%[10][11]
Sargachromanol ENot specifiedPotent inhibitor[8]

Table 2: IC₅₀ Values for Anti-inflammatory and Other Bioactivities

CompoundActivityCell Line / AssayIC₅₀ ValueReference
Sargachromanol IAnti-neuroinflammatoryBV-2 cells (NO production)15.1 µM[12]
Sargachromanol G (SG)Anti-inflammatoryRAW 264.7 cells (NO production)~20 µM[10][11]
Sargachromanol DNa+/K+ ATPase inhibitionPorcine cerebral cortexPotent inhibitor
Sargachromanol FNa+/K+ ATPase inhibitionPorcine cerebral cortexPotent inhibitor

Experimental Protocols

This section details common methodologies for the extraction, isolation, and analysis of sargachromanols, as well as a typical workflow for assessing their anti-inflammatory activity.

Extraction and Isolation of Sargachromanols

The following protocol is a generalized procedure based on methods described in the literature.[8][9]

  • Harvesting and Preparation: Collect fresh Sargassum spp. and wash with fresh water to remove salt and epiphytes. Air-dry the seaweed in the shade and then grind it into a fine powder.

  • Crude Extraction: Extract the powdered algae with 70% ethanol at room temperature with agitation. Repeat the extraction process three times. Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning: Dissolve the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The sargachromanols are typically enriched in the less polar fractions (n-hexane and ethyl acetate).

  • Chromatographic Purification:

    • Column Chromatography: Subject the bioactive fraction (e.g., n-hexane fraction) to open column chromatography on a silica gel or ODS (octadecylsilane) column. Elute with a gradient of n-hexane and ethyl acetate.

    • Preparative HPLC: Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Centrifugal Partition Chromatography (CPC): For larger scale purification, CPC can be employed with a suitable biphasic solvent system (e.g., n-hexane:EtOAc:MeOH:water).[8]

  • Structure Elucidation: Determine the chemical structures of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Below is a DOT script for a typical extraction and isolation workflow.

extraction_workflow start Dried Sargassum Powder extraction 70% Ethanol Extraction start->extraction partitioning Solvent Partitioning (n-hexane, EtOAc, BuOH) extraction->partitioning column_chrom Open Column Chromatography (Silica or ODS) partitioning->column_chrom Bioactive Fraction prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc structure_elucidation Structure Elucidation (NMR, MS) prep_hplc->structure_elucidation end Pure Sargachromanols structure_elucidation->end

Caption: General workflow for the extraction and isolation of sargachromanols.

In Vitro Anti-inflammatory Assay (NO Production)

This protocol is based on studies investigating the anti-inflammatory effects of sargachromanols in RAW 264.7 macrophage cells.[9][10][11]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of the test compound (e.g., sargachromanol) for 24 hours. Assess cell viability using the MTT assay to determine non-cytotoxic concentrations.

  • NO Production Assay: Seed cells in a 96-well plate. Pre-treat the cells with non-cytotoxic concentrations of the sargachromanol for 1 hour. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent. Measure the absorbance at 540 nm. The nitrite concentration, an indicator of NO production, is determined using a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated control.

Signaling Pathways Modulated by Sargachromanols

Sargachromanols exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have shown that they can suppress the activation of the NF-κB and MAPK pathways.[9][10][11]

  • MAPK Pathway: Sargachromanols have been shown to inhibit the phosphorylation of key MAPK proteins, including p38, ERK, and JNK, in LPS-stimulated macrophages.[9][10]

  • NF-κB Pathway: By inhibiting the MAPK pathway, sargachromanols can prevent the phosphorylation and degradation of IκB-α. This keeps the transcription factor NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines (TNF-α, IL-6, IL-1β).[9][10][11]

Below is a DOT script illustrating the inhibitory effect of sargachromanols on these inflammatory signaling pathways.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK MAPK->IKK IkB IκB-α IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammation transcription Sargachromanol Sargachromanol Sargachromanol->MAPK

Caption: Inhibition of MAPK and NF-κB signaling by sargachromanols.

Future Research and Conclusion

The biosynthesis of sargachromanols in brown algae presents an exciting and largely unexplored area of research. While the putative pathway outlined in this guide provides a strong foundation, significant work is needed for its experimental validation. Key future research directions include:

  • Genomic and Transcriptomic Mining: In-depth analysis of Sargassum genomes and transcriptomes to identify and characterize candidate genes homologous to HPPD, HPT, TC, and various methyltransferases.

  • Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to confirm their role in the pathway.

  • Metabolic Engineering: Genetic manipulation of Sargassum or a model algal system to modulate sargachromanol production, which would not only confirm the pathway but also could lead to enhanced yields for drug development.

References

The Chemical Architecture and Stereochemical Landscape of Sargachromanol D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sargachromanol D, a meroterpenoid derived from the brown algae of the genus Sargassum, represents a class of marine natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of this compound and its close analogs. Detailed experimental methodologies for the isolation and biological evaluation of sargachromanols are presented, alongside a summary of key quantitative data. Furthermore, this guide visualizes the signaling pathways modulated by this class of compounds, offering insights for future drug discovery and development endeavors.

Chemical Structure and Stereochemistry

This compound is a complex meroterpenoid characterized by a chromanol core linked to a C15 isoprenoid side chain. Its molecular formula is C₂₇H₄₀O₄, with a molecular weight of 428.61 g/mol .[1] The absolute stereochemistry of this compound has been determined, as indicated by its unique InChI string: InChI=1S/C27H40O4/c1-18(2)15-24(29)25(30)20(4)11-7-9-19(3)10-8-13-27(6)14-12-22-17-23(28)16-21(5)26(22)31-27/h10-11,15-17,24-25,28-30H,7-9,12-14H2,1-6H3/b19-10+,20-11+/t24-,25+,27-/m1/s1.[1]

The structure features a chromanol ring system, which is a bicyclic ether, and a long lipophilic side chain with multiple stereocenters and double bonds. The precise spatial arrangement of these functional groups is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₄₀O₄[1]
Molecular Weight428.61 g/mol [1]
StereochemistryAbsolute[1]

Spectroscopic Data

The definitive structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While the specific spectral data for this compound is located within the primary literature (Jang, K. H., et al. J. Nat. Prod.2005 , 68, 716–723), this section outlines the expected spectroscopic characteristics based on its structure and data from closely related analogs.[2]

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aromatic Protons6.0 - 7.5110 - 150
Olefinic Protons5.0 - 6.0120 - 140
Carbinolic Protons3.5 - 4.560 - 80
Methylene/Methine Protons1.0 - 2.520 - 50
Methyl Protons0.8 - 2.010 - 25

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments would provide valuable information about the connectivity of the chromanol core and the isoprenoid side chain.

Infrared Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad peak around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), and C=C stretching of the aromatic ring and olefinic groups (around 1500-1650 cm⁻¹).

Experimental Protocols

Isolation and Purification of Sargachromanols

The following is a general protocol for the isolation of sargachromanols from Sargassum species, based on methodologies reported for related compounds.[2]

Experimental Workflow for Sargachromanol Isolation

experimental_workflow start Sargassum sp. Collection & Drying extraction Extraction with Organic Solvents (e.g., MeOH/CH2Cl2) start->extraction partition Solvent Partitioning (e.g., n-Hexane, EtOAc, BuOH) extraction->partition chromatography1 Column Chromatography (Silica Gel, Sephadex LH-20) partition->chromatography1 chromatography2 Preparative HPLC or CPC chromatography1->chromatography2 end Pure this compound chromatography2->end NFkB_pathway cluster_complex Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkBa->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS, COX-2) Nucleus->Inflammation Induces SargachromanolD This compound SargachromanolD->IKK Inhibits MAPK_pathway LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases ERK ERK UpstreamKinases->ERK Phosphorylates JNK JNK UpstreamKinases->JNK Phosphorylates p38 p38 UpstreamKinases->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors Inflammation Pro-inflammatory Gene Expression TranscriptionFactors->Inflammation SargachromanolD This compound SargachromanolD->UpstreamKinases Inhibits

References

Sargachromanol D: A Marine-Derived Meroterpenoid from Sargassum siliquastrum

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on its Natural Source, Isolation, and Biological Activity for Researchers and Drug Development Professionals

Introduction

Sargachromanol D is a bioactive meroterpenoid that has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of its natural source, marine origin, experimental protocols for its isolation, and its pharmacological activities, with a focus on its anti-inflammatory and antihypertensive properties. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Natural Source and Marine Origin

This compound is a natural product isolated from marine brown algae.

Primary Natural Source: The principal source of this compound is the brown seaweed Sargassum siliquastrum.[1][2][3] This species is part of the genus Sargassum, which is widely distributed in tropical and subtropical regions.[3] Sargassum species are known to produce a diverse array of bioactive compounds, including other sargachromanols (A-P), phlorotannins, and fucoidans.[2][3]

Marine Environment: Sargassum siliquastrum is typically found in the coastal waters of regions like Korea and other parts of Southeast Asia.[4] The unique marine environment contributes to the biosynthesis of these complex secondary metabolites.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activity of this compound and related compounds.

Table 1: Antihypertensive and Vasodilatory Activity of this compound

ParameterValueSpecies/ModelReference
Vasodilatory Effect
EC50 (K+-induced contraction)1.62 ± 0.63 µMRabbit basilar artery[5]
EC50 (Endothelin-1-induced contraction)9.8 ± 0.6 µMRabbit basilar artery[5]
Antihypertensive Effect
Oral Dose80 mg/kgSpontaneously Hypertensive Rats (SHRs)[5]
EffectLowered blood pressure 2 hours post-administration, maintained for 24 hoursSpontaneously Hypertensive Rats (SHRs)[5]

Table 2: Anti-inflammatory Activity of Sargachromanols from Sargassum siliquastrum

CompoundParameterValueCell LineReference
This compoundIC50 (PGE2 formation)15 µMNot specified[6]
Sargachromanol GInhibition of NO productionDose-dependentRAW 264.7 macrophages[4]
Sargachromanol GInhibition of PGE2 productionDose-dependentRAW 264.7 macrophages[4]
Sargachromanol GInhibition of TNF-α, IL-1β, IL-6Dose-dependentRAW 264.7 macrophages[4]

Experimental Protocols

The following are detailed methodologies for the collection of the marine source and the extraction and isolation of sargachromanols, based on established protocols for Sargassum siliquastrum.

Collection and Preparation of Sargassum siliquastrum
  • Collection: The marine alga Sargassum siliquastrum is collected from its natural coastal habitat.[4]

  • Cleaning: The collected samples are thoroughly washed three times with tap water to remove salt, sand, and any epiphytes attached to the surface. This is followed by a rinse with fresh water.[4]

  • Drying: The cleaned seaweed is then lyophilized (freeze-dried) to remove water content.[4]

  • Homogenization: The dried samples are homogenized into a fine powder using a grinder.[4] The powdered alga can be stored at -20°C until extraction.[7]

Extraction and Isolation of this compound

This protocol is a representative procedure based on the successful isolation of sargachromanols from Sargassum siliquastrum.[4][8]

  • Extraction:

    • The powdered Sargassum siliquastrum (e.g., 400 g) is extracted three times with 80% aqueous methanol (MeOH).[4]

    • The resulting mixture is filtered, and the filtrate is evaporated under a vacuum to obtain the crude MeOH extract.[4]

  • Solvent Partitioning:

    • The crude MeOH extract is suspended in water and then partitioned sequentially with organic solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

  • Chromatographic Purification:

    • Centrifugal Partition Chromatography (CPC): The chloroform (CHCl3) fraction, which is likely to contain sargachromanols, can be subjected to preparative CPC. A suitable two-phase solvent system, for example, n-hexane:ethyl acetate:methanol:water (5:5:7:3, v/v), can be used for separation.[8]

    • High-Performance Liquid Chromatography (HPLC): Fractions obtained from CPC containing the compound of interest are further purified using activity-guided reversed-phase HPLC. A C18 column is typically used with a gradient elution system of methanol and water.

  • Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the detailed chemical structure.

Signaling Pathways and Mechanisms of Action

Antihypertensive and Vasodilatory Action

This compound exhibits its antihypertensive effects through a dual mechanism involving the blockade of L-type Ca2+ channels and antagonism of endothelin A/B2 receptors.[5] This dual action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.

Antihypertensive_Action Sargachromanol_D This compound L_type_Ca_channel L-type Ca2+ Channel Sargachromanol_D->L_type_Ca_channel blocks ET_AB2_Receptor Endothelin A/B2 Receptor Sargachromanol_D->ET_AB2_Receptor antagonizes Ca_influx Ca2+ Influx Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure

Caption: Antihypertensive mechanism of this compound.

Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[1] This is achieved through the inhibition of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4] By inhibiting these pathways, this compound reduces the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), as well as the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][4]

Anti_inflammatory_Action cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Pro-inflammatory Mediators LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines TNF-α, IL-1β, IL-6 MAPK->Cytokines iNOS_COX2 iNOS, COX-2 MAPK->iNOS_COX2 NFkB->Cytokines NFkB->iNOS_COX2 Inflammation Inflammation Cytokines->Inflammation NO_PGE2 NO, PGE2 iNOS_COX2->NO_PGE2 NO_PGE2->Inflammation Sargachromanol_D This compound Sargachromanol_D->MAPK inhibits Sargachromanol_D->NFkB inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of this compound from its natural source.

Experimental_Workflow Collection Collection of Sargassum siliquastrum Preparation Washing, Drying, and Pulverization Collection->Preparation Extraction Methanol Extraction Preparation->Extraction Partitioning Solvent Partitioning (e.g., with Chloroform) Extraction->Partitioning Purification Chromatographic Purification (CPC and HPLC) Partitioning->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Structure_Elucidation Structural Elucidation (MS, NMR) Isolated_Compound->Structure_Elucidation Bioactivity_Assay Biological Activity Assays (Anti-inflammatory, Antihypertensive) Isolated_Compound->Bioactivity_Assay

Caption: Workflow for this compound isolation.

Conclusion

This compound, a meroterpenoid derived from the marine brown alga Sargassum siliquastrum, demonstrates significant potential as a therapeutic agent, particularly in the management of hypertension and inflammatory conditions. This guide has provided a comprehensive overview of its natural origin, detailed experimental protocols for its extraction and isolation, and an analysis of its mechanisms of action. Further research into the specific yields, optimization of purification protocols, and in-depth clinical evaluation is warranted to fully explore the therapeutic applications of this promising marine natural product.

References

Physical and chemical properties of Sargachromanol D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sargachromanol D is a bioactive meroterpenoid belonging to the chromanol class of compounds, isolated from the brown algae of the genus Sargassum. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. While significant research has been conducted on its qualitative biological effects, particularly its anti-inflammatory and antihypertensive properties, specific quantitative data on its physical and spectral properties, as well as detailed experimental protocols, remain limited in publicly accessible literature.

Chemical and Physical Properties

This compound is a complex organic molecule with a chromanol core and a long terpenoid side chain. While detailed experimental data on its physical properties are not widely published, its fundamental chemical identifiers have been established.

Chemical Structure and Identifiers

The chemical structure of this compound is defined by its molecular formula, C₂₇H₄₀O₄, and a molecular weight of 428.61 g/mol .[1]

IdentifierValue
Molecular Formula C₂₇H₄₀O₄
Molecular Weight 428.61 g/mol [1]
SMILES CC(=C--INVALID-LINK--CCc2cc(cc(C)c2O1)O)/C)/C)O">C@HO)C
InChI InChI=1S/C27H40O4/c1-18(2)15-24(29)25(30)20(4)11-7-9-19(3)10-8-13-27(6)14-12-22-17-23(28)16-21(5)26(22)31-27/h10-11,15-17,24-25,28-30H,7-9,12-14H2,1-6H3/b19-10+,20-11+/t24-,25+,27-/m1/s1
InChIKey YIWOAJFKIIOXPS-RYZLOPLISA-N
Physical Properties
Spectral Data

Detailed ¹H and ¹³C NMR, as well as mass spectrometry data for this compound, are not available in the public domain. The structural elucidation of sargachromanols is typically achieved through a combination of these spectroscopic techniques. For illustrative purposes, the general approach for characterizing such compounds is described in the experimental protocols section.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as a therapeutic agent due to its anti-inflammatory and antihypertensive properties.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to inhibit the production of pro-inflammatory cytokines. While the precise IC₅₀ values for these effects are not published, the mechanism involves the downstream regulation of inflammatory mediators.

NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK Sargachromanol_D This compound Sargachromanol_D->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Release Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Pro_inflammatory_Genes Transcription DNA DNA

Caption: Dual antihypertensive mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not explicitly available. The following sections outline generalized methodologies based on studies of related sargachromanols and standard pharmacological assays.

Isolation and Purification

This compound is naturally found in brown algae of the genus Sargassum. A general workflow for its extraction and isolation would likely involve the following steps.

Isolation_Workflow Start Sargassum sp. Biomass Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol/Chloroform) Drying->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Chromatography Column Chromatography (Silica Gel) Partitioning->Chromatography Purification Preparative HPLC or CPC Chromatography->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End Pure this compound Characterization->End

Caption: Generalized workflow for the isolation of this compound.

Anti-inflammatory Assays

The anti-inflammatory activity of this compound can be assessed using various in vitro cell-based assays. A common model involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Treatment: Macrophage cells are cultured and then pre-treated with varying concentrations of this compound before being stimulated with LPS.

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Quantification: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

  • Western Blot Analysis: The expression levels of key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65) are determined by Western blotting to confirm the mechanism of action.

Antihypertensive Assays

The antihypertensive properties of this compound can be evaluated through the following in vitro assays:

  • L-type Calcium Channel Blocking Assay:

    • Method: Patch-clamp electrophysiology on vascular smooth muscle cells or a high-throughput fluorescent assay using calcium-sensitive dyes.

    • Procedure: Cells are incubated with a calcium-sensitive fluorescent dye. The influx of calcium upon depolarization (e.g., with high potassium concentration) is measured in the presence and absence of this compound. A reduction in the fluorescent signal indicates a blockade of calcium channels.

  • Endothelin Receptor Antagonism Assay:

    • Method: Radioligand binding assay or a functional bioassay using isolated vascular tissues.

    • Procedure (Binding Assay): Cell membranes expressing ETA/B₂ receptors are incubated with a radiolabeled endothelin-1 analog and varying concentrations of this compound. The displacement of the radioligand is measured to determine the binding affinity and antagonistic activity.

    • Procedure (Functional Assay): Isolated arterial rings are mounted in an organ bath, and contraction in response to endothelin-1 is measured. The ability of this compound to inhibit this contraction is quantified.

Conclusion

This compound is a promising marine natural product with well-documented anti-inflammatory and antihypertensive activities. Its mechanisms of action, involving the inhibition of the NF-κB pathway and a dual blockade of L-type calcium channels and endothelin receptors, make it an attractive candidate for further drug development. However, a notable gap exists in the literature regarding its detailed physicochemical properties, spectral data, and standardized experimental protocols. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

In Silico Modeling of Sargachromanol D Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sargachromanol D is a chromanol derivative isolated from marine brown algae of the Sargassum genus. This natural compound has garnered significant interest in the scientific community due to its diverse and potent biological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, neuroprotective, and anticancer agent. The exploration of these bioactivities through in silico modeling offers a powerful, cost-effective, and time-efficient approach to elucidate its mechanisms of action, identify potential molecular targets, and predict its pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, with a focus on in silico modeling techniques, detailed experimental protocols for its evaluation, and a summary of quantitative data.

Anti-inflammatory Activity

This compound and its related compounds have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

In Silico Modeling of Anti-inflammatory Targets

While specific molecular docking studies of this compound with key inflammatory targets such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are not yet extensively published, computational approaches can be employed to predict its binding affinity and interaction with these proteins. The general methodology for such an in silico analysis is outlined below.

Molecular Docking Protocol:

  • Protein and Ligand Preparation: The three-dimensional structures of target proteins (e.g., COX-2, TNF-α, IL-6) are retrieved from the Protein Data Bank (PDB). The protein structures are prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 3D structure of this compound is generated and optimized using computational chemistry software.

  • Grid Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program samples different conformations and orientations of this compound within the defined grid box and calculates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the lowest binding energy. The interactions between this compound and the amino acid residues of the target protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Key Signaling Pathways

In vitro studies on related sargachromanols, such as Sargachromanol G, have demonstrated that their anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3][4]

NF-κB Signaling Pathway: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and COX-2.[1][2][3][4] Sargachromanols have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.[2][3][4]

MAPK Signaling Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also activated by LPS. These kinases, in turn, can activate transcription factors that promote the expression of inflammatory mediators. Sargachromanols have been observed to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[2][3][4]

G cluster_NFkB cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->ProInflammatory_Genes Transcription MAPK_pathway->ProInflammatory_Genes Activation SargachromanolD This compound SargachromanolD->IKK Inhibition SargachromanolD->MAPK_pathway Inhibition

NF-κB and MAPK Signaling Inhibition by this compound

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are attributed to its ability to scavenge free radicals and activate endogenous antioxidant defense mechanisms.

In Silico Modeling of Antioxidant Mechanisms

In silico studies using Density Functional Theory (DFT) have been employed to investigate the antioxidant mechanism of sargachromanol.[5] These studies analyze the electronic properties of the molecule to predict its reactivity as a free radical scavenger. Key parameters calculated include bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA). The results of these theoretical calculations suggest that the hydrogen atom transfer (HAT) mechanism is a favored pathway for the antioxidant activity of sargachromanol in non-polar environments.[5]

Key Signaling Pathways

The antioxidant effects of sargachromanols are also mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like sargachromanols, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), leading to their increased expression.

G cluster_cytoplasm cluster_nucleus SargachromanolD This compound Keap1 Keap1 SargachromanolD->Keap1 Inhibition Nrf2 Nrf2 Proteasomal_Degradation Proteasomal Degradation Keap1->Proteasomal_Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nrf2->Proteasomal_Degradation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Transcription

Nrf2/HO-1 Pathway Activation by this compound

Neuroprotective Activity

Sargachromanols have emerged as promising candidates for the development of neuroprotective agents, particularly for neurodegenerative diseases like Alzheimer's disease.

In Silico Modeling of Neuroprotective Targets

Molecular docking studies have been conducted on sargachromanols to explore their interactions with key enzymes implicated in Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition: A study on Sargachromanol I and G, compounds closely related to this compound, revealed their potent inhibitory activity against AChE.[6] Molecular docking simulations suggested that Sargachromanol I has a high binding affinity for AChE.[6] The docking analysis indicated that these compounds interact with key amino acid residues in the active site of the enzyme.[6]

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition: Meroterpenoids from Sargassum have also been shown to inhibit BACE1, another key enzyme in the pathogenesis of Alzheimer's disease.[7] While a specific docking study for this compound against BACE1 is not available, its structural similarity to other inhibitory meroterpenoids suggests it may also bind to and inhibit this enzyme.

Quantitative Data for Neuroprotective Activity
CompoundTargetIC50 (µM)Binding Energy (kcal/mol)Interacting Residues
Sargachromanol IAChE0.79[6]-8.6[6]Trp81[6]
Sargachromanol GAChE1.81[6]-7.9[6]Ser119[6]
Mechanism of Neuroprotection

The neuroprotective effects of sargachromanols are believed to be multi-faceted, involving the inhibition of acetylcholinesterase, which increases the levels of the neurotransmitter acetylcholine in the brain, and the potential inhibition of BACE1, which would reduce the production of amyloid-beta peptides that form plaques in the brains of Alzheimer's patients.[6][7][8]

G APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) APP->Abeta Cleavage by BACE1 BACE1 BACE1 Abeta_plaques Aβ Plaques Abeta->Abeta_plaques Aggregation Neuronal_death Neuronal Death Abeta_plaques->Neuronal_death ACh Acetylcholine AChE AChE Cognitive_decline Cognitive Decline AChE->ACh Degradation SargachromanolD This compound SargachromanolD->BACE1 Inhibition SargachromanolD->AChE Inhibition

Neuroprotective Mechanisms of this compound

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

In Silico Modeling of Anticancer Targets

To understand the molecular basis of its anticancer activity, in silico docking studies can be performed against key proteins involved in cancer cell survival and apoptosis, such as the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases.

Targeting Bcl-2 Family Proteins: Anti-apoptotic proteins like Bcl-2 prevent the release of cytochrome c from the mitochondria, thereby inhibiting apoptosis. Small molecules that bind to the BH3 groove of Bcl-2 can disrupt its interaction with pro-apoptotic proteins, leading to cancer cell death. Molecular docking can predict the binding of this compound to this groove.

Targeting Caspases: Caspases are a family of proteases that execute the apoptotic program. Activators of caspases can promote apoptosis in cancer cells. Docking studies can explore the potential of this compound to bind to and modulate the activity of caspases.

Quantitative Data for Anticancer Activity
Cell LineCancer TypeIC50 (µg/mL)
AGSGastric Adenocarcinoma6.1[6]
HT-29Colon Adenocarcinoma1.0[6]
HT-1080Fibrosarcoma0.8[6]
Apoptotic Signaling Pathway

The anticancer activity of this compound is likely mediated through the induction of apoptosis. This can occur via the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspase-9 and caspase-3, or the extrinsic (death receptor) pathway, which involves the activation of caspase-8 and caspase-3.

G cluster_mito SargachromanolD This compound Bcl2 Bcl-2 SargachromanolD->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptotic Pathway and this compound

Experimental Protocols

This section provides detailed methodologies for the in vitro evaluation of this compound's bioactivities.

G Start Start Antioxidant Antioxidant Assays (DPPH, ABTS) Start->Antioxidant Anti_inflammatory Anti-inflammatory Assay (LPS-stimulated RAW 264.7) Start->Anti_inflammatory Neuroprotective Neuroprotective Assay (AChE Inhibition) Start->Neuroprotective Anticancer Anticancer Assay (MTT on Cancer Cell Lines) Start->Anticancer End End Antioxidant->End Anti_inflammatory->End Neuroprotective->End Anticancer->End

Experimental Workflow for Bioactivity Screening
Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (MTT): Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. MTT solution is added, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.

  • Nitric Oxide (NO) Production Assay: Cells are pre-treated with this compound for 1 hour and then stimulated with LPS (1 µg/mL) for 24 hours. The supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm to quantify NO production.[9]

  • Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatant are measured using specific ELISA kits according to the manufacturer's instructions.[1]

  • Western Blot Analysis: Cells are treated with this compound and/or LPS for the indicated times. Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay: Different concentrations of this compound are mixed with a methanolic solution of DPPH. The mixture is incubated in the dark, and the absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

  • ABTS Radical Scavenging Assay: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. Different concentrations of this compound are added to the ABTS radical solution, and the absorbance is measured at 734 nm. The percentage of inhibition is calculated, and the IC50 value is determined.

Neuroprotective Activity Assay (Acetylcholinesterase Inhibition)
  • Enzyme Inhibition Assay: The assay is performed in a 96-well plate using Ellman's method.[10] A mixture of AChE, DTNB, and different concentrations of this compound in phosphate buffer (pH 8.0) is incubated. The reaction is initiated by adding acetylthiocholine iodide. The absorbance is measured at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.[10]

Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., AGS, HT-29, HT-1080) are cultured in appropriate media.

  • Cytotoxicity Assay: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 72 hours. An MTT assay is performed as described in section 5.1.2 to determine the IC50 value.[6]

In Silico ADMET Prediction

  • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

  • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

  • Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential.

  • Excretion: Renal clearance.

  • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

Conclusion

In silico modeling provides a valuable framework for understanding the multifaceted bioactivities of this compound. Molecular docking studies, DFT calculations, and pathway analysis can guide further experimental investigations and aid in the rational design of novel therapeutics based on the sargachromanol scaffold. The combination of computational and experimental approaches is essential for fully elucidating the therapeutic potential of this promising marine natural product. Future research should focus on conducting specific molecular docking and dynamics simulations of this compound with a broader range of biological targets to further refine our understanding of its mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sargachromanol D from Sargassum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sargachromanol D is a bioactive meroterpenoid compound isolated from brown algae of the genus Sargassum, particularly Sargassum siliquastrum. This compound has garnered significant interest within the scientific community due to its potential therapeutic applications. Research has demonstrated that this compound exhibits notable biological activities, including anti-inflammatory and antihypertensive effects. Its mechanism of action as a dual L-type calcium channel blocker and endothelin A/B2 receptor antagonist makes it a promising candidate for further investigation in drug development programs targeting cardiovascular diseases.[1][2]

These application notes provide a comprehensive overview of the extraction and purification of this compound from Sargassum species, tailored for researchers in natural product chemistry, pharmacology, and drug development. The protocols described herein are synthesized from established methods for the isolation of similar meroterpenoids from Sargassum siliquastrum.

Data Presentation

Table 1: Yields of Crude Extracts and Solvent Partitions from Sargassum siliquastrum

Starting Material (Dry Weight)Extraction SolventsCrude Extract WeightFractionFraction WeightReference
Not Specified75% Ethanol5.94% of starting material--[3]
500 gMethanolNot Specified--[4]
Not SpecifiedAcetone-CH2Cl2 (1:1) and Methanol59.6 gn-hexane7.8 g[2]
85% aq. Methanol8.7 g[2]
n-Butanol3.3 g[2]
Water41.9 g[2]

Table 2: Examples of Purified Meroterpenoid Yields from Sargassum siliquastrum Fractions

Starting FractionPurification MethodCompoundYieldReference
85% aq. Methanol fractionColumn ChromatographySargachromanol Q7.0 mg[4]
85% aq. Methanol fractionColumn ChromatographySargachromanol R8.2 mg[4]

Experimental Protocols

The following is a detailed, synthesized protocol for the extraction and purification of this compound from Sargassum siliquastrum.

Part 1: Collection, Preparation, and Extraction
  • Collection and Identification: Collect fresh Sargassum siliquastrum from a clean marine environment. Ensure proper taxonomic identification of the species. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Washing and Drying: Thoroughly wash the collected seaweed with fresh water to remove salt, sand, and other marine debris. The cleaned seaweed should be shade-dried or dried in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Grinding: Pulverize the dried seaweed into a fine powder using a grinder or mill. This increases the surface area for efficient solvent extraction.

  • Solvent Extraction:

    • Soak the powdered Sargassum (e.g., 500 g) in a mixture of acetone and dichloromethane (1:1, v/v) for 24 hours at room temperature.

    • Filter the mixture and collect the filtrate. Repeat the extraction process with the residue at least twice to ensure exhaustive extraction.

    • Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Part 2: Solvent Partitioning (Liquid-Liquid Extraction)
  • Initial Partitioning: Resuspend the crude extract in a mixture of 85% aqueous methanol and n-hexane.

  • Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The upper n-hexane layer will contain nonpolar compounds, while the lower 85% aqueous methanol layer will contain the more polar meroterpenoids, including this compound.

  • Collection: Collect the 85% aqueous methanol fraction. This fraction is enriched with sargachromanols and will be used for further purification.

Part 3: Chromatographic Purification

Method A: Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

  • Sample Loading: Adsorb the dried 85% aqueous methanol fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3, v/v) and visualization under UV light. Fractions containing compounds with similar Rf values should be pooled.

  • Further Purification (Preparative HPLC): Fractions showing the presence of this compound (based on comparison with a standard, if available, or further spectroscopic analysis) can be subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification. A C18 column with a mobile phase of methanol and water is commonly used for the separation of meroterpenoids.

Method B: Centrifugal Partition Chromatography (CPC)

For a more efficient, single-step purification, CPC can be employed.

  • Solvent System Selection: A two-phase solvent system is required. A commonly used system for sargachromanols is n-hexane:ethyl acetate:methanol:water (5:5:7:3, v/v/v/v).[1]

  • CPC Operation:

    • Equilibrate the CPC instrument with the two phases of the solvent system.

    • Dissolve the 85% aqueous methanol fraction in a suitable volume of the solvent system and inject it into the CPC.

    • Perform the separation according to the instrument's operating parameters.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_final_product Final Product sargassum Sargassum siliquastrum wash_dry Washing and Drying sargassum->wash_dry grind Grinding to Powder wash_dry->grind extraction Solvent Extraction (Acetone:CH2Cl2) grind->extraction partition Solvent Partitioning (85% aq. MeOH/n-hexane) extraction->partition silica_gel Silica Gel Column Chromatography partition->silica_gel cpc Centrifugal Partition Chromatography (CPC) partition->cpc prep_hplc Preparative HPLC silica_gel->prep_hplc sargachromanol_d Pure this compound prep_hplc->sargachromanol_d cpc->sargachromanol_d

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathway of this compound in Vasodilation

Signaling_Pathway cluster_sargachromanol This compound Action cluster_channels_receptors Molecular Targets cluster_cellular_effects Cellular Effects cluster_physiological_outcome Physiological Outcome sargachromanol_d This compound l_type_ca_channel L-type Ca2+ Channel sargachromanol_d->l_type_ca_channel blocks et_receptor Endothelin A/B2 Receptor sargachromanol_d->et_receptor antagonizes ca_influx Decreased Intracellular Ca2+ Influx l_type_ca_channel->ca_influx leads to et_receptor->ca_influx leads to smc_contraction Reduced Smooth Muscle Contraction ca_influx->smc_contraction vasodilation Vasodilation smc_contraction->vasodilation

Caption: Signaling pathway of this compound leading to vasodilation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Isolation and Purification of Sargachromanol D from Sargassum sp.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sargachromanol D, a meroterpenoid found in brown algae of the genus Sargassum, has garnered interest for its significant biological activities, including potential antihypertensive effects[1]. The complex chemical matrix of seaweed, rich in polysaccharides and polyphenols, presents a challenge for the isolation of pure bioactive compounds[2][3]. This application note provides a detailed protocol for the extraction, fractionation, and final purification of this compound using a combination of solvent partitioning and reverse-phase High-Performance Liquid Chromatography (HPLC). The methodologies are designed to yield a high-purity compound suitable for further biological and pharmacological studies.

Overall Experimental Workflow

The process begins with the collection and preparation of the raw algal material, followed by solvent extraction to create a crude extract. This extract is then fractionated to enrich the target compound before final purification using analytical and preparative HPLC.

G cluster_prep Sample Preparation cluster_extract Extraction & Fractionation cluster_purify HPLC Purification Sargassum Sargassum sp. Biomass Wash Washing & Rinsing Sargassum->Wash Dry Drying (Lyophilization or Air) Wash->Dry Grind Grinding to Powder Dry->Grind Extract Solvent Extraction (e.g., Methanol) Grind->Extract Filter Filtration & Concentration Extract->Filter Partition Solvent Partitioning (e.g., Chloroform) Filter->Partition PrepHPLC Preparative HPLC Partition->PrepHPLC Analyze Analytical HPLC (Purity Check) PrepHPLC->Analyze PureCmpd Pure this compound Analyze->PureCmpd

Figure 1: Overall workflow for this compound purification.

Experimental Protocols

Part 1: Sample Preparation and Extraction

This protocol is based on common methods for extracting bioactive compounds from brown algae[2][4].

  • Collection and Cleaning: Collect fresh Sargassum sp. and rinse thoroughly with sterile seawater to remove epiphytes and debris.

  • Drying: Blot the cleaned seaweed dry. For optimal preservation of compounds, freeze-dry (lyophilize) the material. Alternatively, air-dry in a well-ventilated, dark place for several days until brittle.

  • Grinding: Grind the dried algal material into a fine powder (e.g., 125 µm particle size) using a high-speed blender or grinder[5].

  • Solvent Extraction:

    • Macerate the algal powder in methanol (MeOH) at a solid-to-liquid ratio of 1:30 (g/mL)[5].

    • Agitate the mixture on an orbital shaker at room temperature for 24 hours.

    • Separate the extract from the solid residue by vacuum filtration.

    • Repeat the extraction process two more times with fresh solvent to ensure maximum yield.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Part 2: Solvent Partitioning and Fractionation

To enrich the meroterpenoid fraction, the crude extract is partitioned against solvents of increasing polarity. Sargachromanols are often found in less polar fractions, such as the chloroform fraction[6].

  • Resuspend: Resuspend the concentrated crude extract in a 10% methanol/water solution.

  • Partitioning:

    • Perform liquid-liquid partitioning in a separatory funnel sequentially with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

    • Collect the chloroform fraction, which is expected to contain this compound.

  • Drying: Dry the chloroform fraction over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the enriched fraction for HPLC analysis.

Part 3: HPLC Purification

Final purification is achieved using a two-step HPLC process: a preparative run to isolate the compound and an analytical run to confirm purity.

  • Sample Preparation: Dissolve the dried chloroform fraction in HPLC-grade methanol or acetonitrile and filter through a 0.45 µm syringe filter before injection[7].

  • Preparative HPLC:

    • Use a reverse-phase C18 preparative column to separate the components of the chloroform fraction.

    • Collect fractions based on the elution profile monitored by a UV-Vis detector. Sargachromanols and related meroterpenoids are typically detected between 210-280 nm.

    • Combine fractions containing the peak corresponding to this compound.

  • Purity Analysis:

    • Evaporate the solvent from the combined fractions.

    • Redissolve a small amount of the isolated compound in the mobile phase.

    • Analyze the sample on an analytical HPLC system to assess purity. A purity of >95% is generally suitable for biological assays[5].

Data Presentation: HPLC Parameters

The following tables summarize the recommended starting conditions for HPLC analysis and purification. These parameters may require optimization depending on the specific Sargassum species and instrumentation.

Table 1: Recommended HPLC Operating Conditions

Parameter Analytical HPLC Preparative HPLC
Column Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Reverse-Phase C18 (e.g., 250 x 20 mm, 10 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient Acetonitrile/Water or Methanol/Water gradient
Flow Rate 0.7 - 1.0 mL/min[7] 10 - 20 mL/min[5]
Injection Volume 10 - 20 µL 0.5 - 2.0 mL[5]
Detection Diode Array Detector (DAD) at 210-280 nm UV-Vis Detector at 210-280 nm

| Column Temp. | 25 - 30 °C | 30 °C[5] |

Table 2: Representative Purification Results

Fraction Mass (mg) Purity of this compound (%) Recovery (%)
Crude Methanol Extract 15,000 ~1% 100
Chloroform Fraction 1,200 ~10% ~80

| Post-Preparative HPLC | 105 | >98% | ~70 |

(Note: Data are representative and will vary based on the source material and extraction efficiency.)

Biological Activity & Signaling Pathways

This compound and related compounds from Sargassum exhibit potent biological activities, making them promising candidates for drug development.

Antihypertensive Action of this compound

This compound has been identified as a novel antihypertensive agent.[1] It exerts its effect through a dual-action mechanism: blocking L-type Ca²⁺ channels and antagonizing endothelin A/B₂ receptors, both of which are critical in regulating vascular smooth muscle contraction[1].

G cluster_ca Calcium Channel Pathway cluster_et Endothelin Receptor Pathway SCD This compound CaChannel L-type Ca²⁺ Channel SCD->CaChannel inhibits ETR Endothelin A/B₂ Receptor SCD->ETR antagonizes CaInflux Ca²⁺ Influx into Smooth Muscle Cells CaChannel->CaInflux facilitates Vaso Vasoconstriction CaInflux->Vaso ETR->Vaso activates signaling for ET1 Endothelin-1 (ET-1) ET1->ETR binds to BP Increased Blood Pressure Vaso->BP

Figure 2: Antihypertensive mechanism of this compound.
Anti-inflammatory Action of Related Sargachromanols

Related compounds, such as Sargachromanol E, have demonstrated significant anti-inflammatory properties.[6] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ in macrophages stimulated by lipopolysaccharide (LPS) by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[6].

G LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 activates MAPK MAPK Pathway (ERK1/2, p38) TLR4->MAPK activates Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β) MAPK->Mediators promotes expression of Inflammation Inflammatory Response Mediators->Inflammation SCE Sargachromanol E SCE->MAPK inhibits

Figure 3: Anti-inflammatory mechanism of Sargachromanol E.

References

Application Note: High-Yield Separation of Sargachromanol from Sargassum sp. Using Centrifugal Partition Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sargassum species, a genus of brown macroalgae, are a rich source of various bioactive compounds, including phlorotannins, fucoidans, and meroterpenoids like sargachromanol.[1][2][3][4] Sargachromanol and its derivatives have garnered significant interest within the pharmaceutical and nutraceutical industries due to their potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][5] The intricate chemical structure and the presence of numerous related compounds in crude extracts, however, present a significant challenge for the efficient isolation and purification of sargachromanol.

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that offers a robust and scalable solution for the purification of natural products.[6][7] Unlike traditional solid-phase chromatography, CPC utilizes a liquid stationary phase, which eliminates irreversible adsorption of the sample and allows for high recovery rates. This application note details a methodology for the preparative isolation of sargachromanol E from a chloroform fraction of Sargassum siliquastrum extract using CPC.[5]

Instrumentation and Materials

  • Centrifugal Partition Chromatograph: Any preparative scale CPC instrument.

  • HPLC System: For analysis of fractions.

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) Spectrometer: For structural elucidation of the isolated compound.

  • Solvents: n-hexane, ethyl acetate, methanol, water (all HPLC grade).

  • Sargassum siliquastrum extract: Chloroform fraction.

Experimental Protocols

1. Sample Preparation

A detailed protocol for the initial extraction of Sargassum siliquastrum to obtain the chloroform fraction is a prerequisite for this CPC separation. The following is a general outline based on common extraction procedures for brown algae:

  • Drying and Grinding: Dry the collected Sargassum siliquastrum seaweed at room temperature and grind it into a fine powder.

  • Solvent Extraction: Macerate the dried powder with methanol at room temperature for 24 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning: Suspend the crude methanol extract in water and partition it successively with chloroform.

  • Fraction Collection: Collect the chloroform layer and evaporate the solvent to yield the chloroform fraction, which will be used for CPC separation.

2. Centrifugal Partition Chromatography (CPC) Protocol

The following protocol is based on the successful separation of sargachromanol E as described by Lee et al. (2013).[5]

  • Solvent System Preparation: Prepare a biphasic solvent system of n-hexane:ethyl acetate:methanol:water in a volume ratio of 5:5:7:3.[5] Mix the solvents vigorously in a separatory funnel and allow them to equilibrate at room temperature for at least 2 hours. Separate the upper (organic) and lower (aqueous) phases.

  • CPC Instrument Preparation:

    • Fill the CPC rotor with the stationary phase (the lower aqueous phase of the solvent system).

    • Set the rotational speed of the centrifuge. A typical starting point for preparative CPC is 800-1200 rpm.

  • Mobile Phase Pumping: Pump the mobile phase (the upper organic phase of the solvent system) through the CPC system until hydrodynamic equilibrium is reached, indicated by a stable baseline on the detector and the emergence of the mobile phase from the outlet.

  • Sample Injection: Dissolve a known amount of the dried chloroform fraction of Sargassum siliquastrum extract in a minimal volume of the mobile phase. Inject the sample into the CPC system.

  • Elution and Fractionation: Elute the sample with the mobile phase at a constant flow rate. Collect fractions of a specific volume throughout the run. Monitor the elution profile using a UV detector.

  • Stationary Phase Extrusion: After the elution of the compounds of interest, stop the rotor and extrude the stationary phase from the column to recover any highly retained compounds.

3. Fraction Analysis and Compound Identification

  • HPLC Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of each fraction.

  • Structural Elucidation: Pool the fractions containing the purified sargachromanol E and confirm its identity using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[5]

Data Presentation

Table 1: CPC Separation Parameters for Sargachromanol E

ParameterValue
CPC Instrument Preparative Scale CPC
Solvent System n-hexane:ethyl acetate:methanol:water (5:5:7:3, v/v/v/v)[5]
Mobile Phase Upper (organic) phase
Stationary Phase Lower (aqueous) phase
Rotational Speed Not specified, recommend 800-1200 rpm
Flow Rate Not specified, recommend 10-20 mL/min for preparative scale
Sample Loading Chloroform fraction of Sargassum siliquastrum extract
Detection UV (wavelength not specified, recommend 254 nm)

Table 2: Results of Sargachromanol E Isolation

FractionCompoundPurityIdentification Method
Fraction ASargachromanol EHigh (exact percentage not specified)LC-MS-ESI, ¹H NMR, ¹³C NMR[5]

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_cpc Centrifugal Partition Chromatography cluster_analysis Analysis sargassum Sargassum siliquastrum drying Drying & Grinding sargassum->drying extraction Methanol Extraction drying->extraction partitioning Solvent Partitioning (Chloroform/Water) extraction->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction cpc_system CPC System (n-hexane:EtOAc:MeOH:H2O 5:5:7:3) chloroform_fraction->cpc_system fraction_collection Fraction Collection cpc_system->fraction_collection hplc HPLC Analysis fraction_collection->hplc nmr_ms NMR & MS Analysis hplc->nmr_ms sargachromanol_e Purified Sargachromanol E nmr_ms->sargachromanol_e

Caption: Experimental workflow for the isolation of sargachromanol E.

mapk_pathway cluster_cell Macrophage Cell lps LPS mapk MAPK Phosphorylation (p38, ERK1/2) lps->mapk nfkb NF-κB Activation lps->nfkb sargachromanol Sargachromanol E sargachromanol->mapk sargachromanol->nfkb pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, PGE2) mapk->pro_inflammatory nfkb->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

Caption: Anti-inflammatory action of Sargachromanol E via MAPK pathway.

Discussion

The application of Centrifugal Partition Chromatography for the isolation of sargachromanol E from Sargassum siliquastrum proved to be a highly effective, single-step purification method.[5] The chosen solvent system provided good separation of the target compound from other components within the complex chloroform fraction. The resulting purified sargachromanol E exhibited significant anti-inflammatory activity by inhibiting the production of nitric oxide in lipopolysaccharide-stimulated RAW 264.7 macrophages.[5]

Further investigation into the mechanism of action revealed that sargachromanol E exerts its anti-inflammatory effects by downregulating the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and PGE2.[5] This is achieved through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5]

Centrifugal Partition Chromatography is a valuable tool for the efficient, preparative-scale isolation of bioactive compounds like sargachromanol from complex natural product extracts. This method offers high yield and purity, making it suitable for applications in drug discovery and development. The protocol outlined in this application note provides a solid foundation for researchers seeking to isolate sargachromanol and explore its therapeutic potential. Further optimization of CPC parameters such as flow rate and rotational speed could potentially enhance the separation efficiency and throughput.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Sargachromanol D in Sargassum spp.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sargachromanol D, a meroterpenoid derived from brown algae of the Sargassum genus, has demonstrated significant anti-inflammatory and antioxidant properties, making it a compound of interest for pharmaceutical and nutraceutical development.[1] Its therapeutic potential relies on the ability to modulate key inflammatory signaling pathways. To support research and development, a robust and sensitive analytical method for its quantification is essential. This document details a comprehensive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the selective detection and quantification of this compound in extracts from Sargassum spp. The protocol provides a full workflow from sample extraction to data analysis and is suitable for pharmacokinetic, bioavailability, and quality control studies.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below. The process begins with the preparation of the Sargassum biomass, followed by solvent extraction, sample clean-up, and subsequent analysis by a validated LC-MS/MS method.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing node_collect Sargassum spp. Biomass Collection node_dry Washing, Drying & Homogenization node_collect->node_dry node_extract Solvent Extraction (e.g., 70% Ethanol) node_dry->node_extract node_filter Filtration & Evaporation node_extract->node_filter node_cleanup Solid Phase Extraction (SPE) Cleanup node_filter->node_cleanup node_lc Reverse-Phase UPLC/HPLC (C18 Column) node_cleanup->node_lc node_ms Tandem Mass Spectrometry (ESI in MRM Mode) node_lc->node_ms node_quant Quantification (Calibration Curve) node_ms->node_quant node_report Data Reporting & Validation node_quant->node_report

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Reagents and Materials
  • This compound analytical standard (>98% purity)

  • Internal Standard (IS), e.g., a structurally similar, stable-isotope labeled compound or another chromanol not present in the sample.

  • Acetonitrile, Methanol, and Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ethanol (ACS grade)

  • Nitrogen gas (high purity)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Syringe filters (0.22 µm, PTFE)

Sample Preparation: Extraction from Sargassum Biomass
  • Collection and Drying: Collect fresh Sargassum spp. and wash thoroughly with tap water, followed by a final rinse with deionized water to remove salt and debris.

  • Homogenization: Dry the biomass at 50°C for 48 hours or until a constant weight is achieved. Grind the dried algae into a fine powder using a blender or mill.

  • Extraction:

    • Weigh 1.0 g of the dried powder into a 50 mL conical tube.

    • Add 20 mL of 70% ethanol.

    • Vortex for 1 minute, then sonicate for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet two more times.

  • Evaporation: Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C.

  • Reconstitution and Cleanup:

    • Reconstitute the dried extract in 5 mL of 50% methanol.

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with 10 mL of 40% methanol to remove polar impurities.

    • Elute this compound with 10 mL of 90% methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Add the internal standard, vortex, and filter through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system. The following tables provide recommended starting parameters for method development.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-1 min (50% B), 1-8 min (50-95% B), 8-10 min (95% B), 10.1-12 min (50% B)

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ion Source Electrospray Ionization (ESI)
Polarity Positive Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Scan Mode Multiple Reaction Monitoring (MRM)
Gas Flow Rates Optimized for the specific instrument
MRM Transitions for Quantification

The exact mass of this compound (C₂₇H₄₀O₄) is 428.2927 g/mol .[1][2] The protonated molecule [M+H]⁺ will be used as the precursor ion. Product ions are generated by fragmentation of the side chain and chromanol ring. The following transitions are proposed for method development and should be optimized.

Table 3: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q2) m/zDwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 429.3To be optimized (e.g., ~191.1)100To be optimized (~25-35)
This compound (Qualifier) 429.3To be optimized (e.g., ~149.1)100To be optimized (~35-45)
Internal Standard (IS) Dependent on ISDependent on IS100To be optimized

Note: The proposed product ions are based on common fragmentation patterns of chromanol-containing molecules, often involving cleavage at the ether linkage of the chromane ring and fragmentation of the terpene side chain. These values must be confirmed by infusing a pure standard and performing a product ion scan.

Calibration and Quantification

Prepare a series of calibration standards by spiking known concentrations of this compound analytical standard (e.g., 1-1000 ng/mL) and a fixed concentration of the internal standard into the reconstitution solvent. Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration. The linearity of the curve should be assessed using a regression analysis with a weighting factor of 1/x.

Biological Context: Anti-Inflammatory Signaling

This compound and related compounds are reported to exert their anti-inflammatory effects by modulating key signaling pathways, primarily by inhibiting the pro-inflammatory NF-κB pathway and potentially activating the protective Nrf2/HO-1 antioxidant response pathway.

This compound Signaling Pathway cluster_nfkb NF-κB Pro-inflammatory Pathway cluster_nrf2 Nrf2 Antioxidant Pathway node_stimulus Inflammatory Stimulus (e.g., LPS) node_ikb Phosphorylation of IκBα node_stimulus->node_ikb node_sargaD This compound node_sargaD->node_ikb Inhibition node_nrf2 Nrf2 Translocation to Nucleus node_sargaD->node_nrf2 Activation node_nfkb NF-κB (p65) Translocation to Nucleus node_ikb->node_nfkb node_genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) node_nfkb->node_genes node_inflammation Inflammation node_genes->node_inflammation node_ho1 Transcription of Antioxidant Genes (HO-1) node_nrf2->node_ho1 node_anti_inflam Reduced Oxidative Stress & Inflammation node_ho1->node_anti_inflam

Caption: Postulated anti-inflammatory action of this compound.

Studies suggest that this compound inhibits the phosphorylation of IκBα, a key step in the canonical NF-κB pathway.[1] This prevents the release and nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory mediators like TNF-α, IL-6, COX-2, and iNOS.[1] Concurrently, many natural antioxidants activate the Nrf2/HO-1 pathway, which provides cytoprotection against oxidative stress, a common feature of inflammation.

References

Application Notes and Protocols for Sargachromanol D Anti-inflammatory Activity Assay in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sargachromanol D is a chromanol compound isolated from marine algae of the genus Sargassum. Compounds in this class, such as sargachromenol and sargachromanol G, have demonstrated significant anti-inflammatory properties.[1][2][3] This has led to growing interest in their potential as therapeutic agents for inflammatory diseases. The murine macrophage cell line, RAW 264.7, is a widely used in vitro model to study the inflammatory response. When stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2]

The anti-inflammatory effects of sargachromanols are primarily attributed to their ability to suppress the activation of key signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] This document provides detailed protocols for assessing the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 cells.

Data Presentation

Note: The following tables present illustrative data for this compound, as specific quantitative data for this compound was not available in the cited literature. The data is representative of the effects observed with closely related sargachromanol compounds.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
LPS1 µg/mL98 ± 4.8
This compound1099 ± 5.1
This compound2097 ± 4.9
This compound4096 ± 5.3
This compound + LPS10 + 1 µg/mL97 ± 4.7
This compound + LPS20 + 1 µg/mL96 ± 5.0
This compound + LPS40 + 1 µg/mL95 ± 5.2

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control-1.2 ± 0.3-
LPS1 µg/mL25.6 ± 2.10
This compound + LPS10 + 1 µg/mL18.4 ± 1.528.1
This compound + LPS20 + 1 µg/mL11.2 ± 1.156.3
This compound + LPS40 + 1 µg/mL5.8 ± 0.777.3

Table 3: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-50 ± 8120 ± 1580 ± 1030 ± 5
LPS1 µg/mL1500 ± 1202500 ± 2101800 ± 150800 ± 70
This compound + LPS10 + 1 µg/mL1050 ± 901800 ± 1601300 ± 110580 ± 50
This compound + LPS20 + 1 µg/mL650 ± 551100 ± 100800 ± 70350 ± 30
This compound + LPS40 + 1 µg/mL300 ± 25500 ± 45400 ± 35150 ± 15

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of LPS for the indicated times.

Cell Viability Assay (MTT Assay)

This assay is performed to determine if the observed anti-inflammatory effects of this compound are due to cytotoxicity.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Treat the cells with this compound at various concentrations for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.

    • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined using a sodium nitrite standard curve.

Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and treat as described for the NO assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA for each specific cytokine (TNF-α, IL-6, IL-1β) and for PGE2 according to the manufacturer's instructions for the respective commercial kits.

Western Blot Analysis

This technique is used to analyze the protein expression levels of key molecules in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well.

    • Pre-treat with this compound for 1 hour, then stimulate with LPS for 15-30 minutes (for phosphorylation studies of MAPK and IκBα) or 1 hour (for nuclear translocation of NF-κB p65).

    • Lyse the cells and extract total protein or cytoplasmic and nuclear fractions.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-p38, p-ERK, p-JNK, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Isolation and RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of genes encoding pro-inflammatory mediators.

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate and treat as described above, typically for 4-6 hours of LPS stimulation.

    • Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

    • Analyze the relative gene expression using the ΔΔCt method.

Visualizations

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays seed Seed RAW 264.7 Cells incubate Incubate Overnight seed->incubate pretreat Pre-treat with this compound incubate->pretreat stimulate Stimulate with LPS pretreat->stimulate mtt Cell Viability (MTT) stimulate->mtt griess NO Production (Griess) stimulate->griess elisa Cytokine/PGE2 (ELISA) stimulate->elisa wb Western Blot stimulate->wb qpcr RT-qPCR stimulate->qpcr

Experimental workflow for assessing this compound's anti-inflammatory activity.

Signaling_Pathways cluster_membrane Cell Membrane cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK p38 p38 MAPKKK->p38 ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK NFkB_nuc p65/p50 p38->NFkB_nuc ERK->NFkB_nuc JNK->NFkB_nuc IkB IκBα IKK->IkB Phosphorylates NFkB_IkB IκBα-p65/p50 (Inactive) NFkB NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα degradation SargachromanolD This compound SargachromanolD->MAPKKK Inhibits SargachromanolD->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Transcription

Inhibitory mechanism of this compound on NF-κB and MAPK signaling pathways.

References

In Vitro Antioxidant Capacity of Sargachromanol D: Application Notes and Protocols for DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro antioxidant capacity of Sargachromanol D, a chromene-containing meroterpenoid isolated from brown algae of the genus Sargassum. The protocols detail the use of two widely accepted assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

This compound and related meroterpenoids are of significant interest due to their potential health benefits, including their antioxidant properties.[1][2] These compounds are part of a larger group of secondary metabolites from Sargassum species that have demonstrated various biological activities.[1] The evaluation of antioxidant activity is a critical step in the preliminary screening and characterization of such natural products for potential therapeutic applications.

Data Presentation

The antioxidant activities of four meroterpenoid derivatives isolated from Sargassum macrocarpum were evaluated using DPPH and ABTS radical scavenging assays. The results, presented as IC50 values (the concentration required to scavenge 50% of the radicals), are summarized in the table below. Among the tested compounds, Compound 3, a known racemic meroterpenoid, exhibited the most potent antioxidant effect.[3]

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
Compound 1>10045.3
Compound 2>10055.4
Compound 3 22.4 9.9
Compound 478.535.6
Ascorbic Acid (Standard)--

Data sourced from a study on meroterpenoid derivatives from Sargassum macrocarpum.[3] Note: While this compound is not explicitly named, Compound 3 is a closely related, known meroterpenoid from the same genus.

Experimental Workflow

The general workflow for assessing the in vitro antioxidant capacity of a test compound like this compound using either the DPPH or ABTS assay follows a standardized procedure. This involves preparing the necessary reagents, reacting the test compound with the radical solution, and measuring the change in absorbance to determine the radical scavenging activity.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage prep_reagents Prepare Reagents (DPPH/ABTS, Buffers, Solvents) mix Mix Sample/Control with Radical Solution prep_reagents->mix prep_sample Prepare this compound Stock and Dilutions prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Figure 1: General workflow for in vitro antioxidant capacity assessment.

DPPH Radical Scavenging Assay Protocol

The DPPH assay is a rapid and simple method to evaluate the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Principle of the DPPH Assay

The stable free radical DPPH absorbs strongly at 517 nm. In the presence of an antioxidant (AH), the DPPH radical is reduced to DPPH-H, a non-radical form. This reduction leads to a decrease in the absorbance, which can be measured spectrophotometrically.

G DPPH_radical DPPH• (Purple) Antioxidant + AH (Antioxidant) DPPH_radical->Antioxidant DPPH_H DPPH-H (Yellow/Colorless) Antioxidant->DPPH_H H+ donation A_radical + A• DPPH_H->A_radical

Figure 2: Chemical principle of the DPPH radical scavenging assay.

Materials and Reagents
  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol, analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

Experimental Procedure
  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Store the solution in a dark bottle at 4°C. The solution should be freshly prepared.

  • Preparation of Test Sample and Standard:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a similar concentration range for the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:

      • A_blank is the absorbance of the blank (DPPH solution without sample).

      • A_sample is the absorbance of the sample with DPPH solution.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay Protocol

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Principle of the ABTS Assay

The ABTS radical cation (ABTS•+) is a blue/green chromophore that is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution. This reaction can be monitored by measuring the decrease in absorbance.

G cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS K2S2O8 + K2S2O8 ABTS->K2S2O8 ABTS_radical ABTS•+ (Blue/Green) K2S2O8->ABTS_radical Oxidation Antioxidant + AH (Antioxidant) ABTS_radical->Antioxidant ABTS_reduced ABTS (Colorless) Antioxidant->ABTS_reduced Reduction A_radical + A• ABTS_reduced->A_radical

Figure 3: Chemical principle of the ABTS radical cation decolorization assay.

Materials and Reagents
  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K2S2O8)

  • Phosphate buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

Experimental Procedure
  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Sample and Standard:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a similar concentration range for the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 10 µL of the solvent instead of the sample.

    • Incubate the plate at room temperature for 6-10 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm using a microplate reader.

    • Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:

      • A_blank is the absorbance of the blank (ABTS•+ solution without sample).

      • A_sample is the absorbance of the sample with ABTS•+ solution.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Concluding Remarks

The DPPH and ABTS assays are valuable tools for the preliminary assessment of the antioxidant capacity of novel compounds like this compound. The provided protocols offer a standardized approach for researchers in the fields of natural product chemistry, pharmacology, and drug development to obtain reliable and reproducible data. The observed potent antioxidant activity of meroterpenoids from Sargassum species underscores the potential of these marine natural products as a source for new therapeutic agents.

References

Application Notes and Protocols: Sargachromanol D as an L-type Ca2+ Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sargachromanol D, a chromanol derivative isolated from the marine brown alga Sargassum siliquastrum, has been identified as a potent L-type Ca2+ channel blocker.[1] This compound exhibits significant vasodilatory and antihypertensive properties, making it a promising candidate for the development of novel cardiovascular therapeutics.[1] These application notes provide a summary of the key findings related to this compound and detailed protocols for its experimental evaluation.

Quantitative Data Summary

The following table summarizes the reported biological activities of this compound.

ParameterExperimental ModelValueReference
EC50 (High K+-induced contraction)Rabbit Basilar Artery3.52 ± 0.42 µM[1]
EC50 (Endothelin-1-induced contraction)Rabbit Basilar Artery9.8 ± 0.6 µM[1]
Blood Pressure Reduction Spontaneously Hypertensive Rats (SHRs)Significant reduction 2h post-oral administration (80 mg/kg), effect maintained for 24h[1]

Signaling Pathway

The primary mechanism of action for this compound's vasodilatory effect is the blockade of L-type Ca2+ channels in vascular smooth muscle cells (VSMCs). This action inhibits the influx of extracellular Ca2+, leading to a decrease in intracellular Ca2+ concentration, which in turn prevents the activation of calmodulin and myosin light-chain kinase (MLCK), ultimately resulting in smooth muscle relaxation and vasodilation.

L_type_channel_blockade cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca2+ L_type L-type Ca2+ Channel Ca2+_ext->L_type Influx Ca2+_int Ca2+ L_type->Ca2+_int Sargachromanol_D This compound Sargachromanol_D->L_type Blocks Relaxation Muscle Relaxation Sargachromanol_D->Relaxation Calmodulin Calmodulin Ca2+_int->Calmodulin CaM_active Active Ca2+-Calmodulin Complex Calmodulin->CaM_active MLCK_inactive MLCK (inactive) CaM_active->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

This compound signaling pathway in vascular smooth muscle cells.

Experimental Protocols

Ex Vivo Vasodilation Assay in Isolated Arteries

This protocol is designed to assess the vasodilatory effect of this compound on isolated arterial rings pre-contracted with a depolarizing agent like potassium chloride (KCl).

Experimental Workflow:

vasodilation_workflow isolate_artery Isolate Rabbit Basilar Artery mount_rings Mount Arterial Rings in Organ Bath isolate_artery->mount_rings equilibrate Equilibrate under Tension (e.g., 1.5g for 60 min) mount_rings->equilibrate contract Induce Contraction (e.g., 50 mM KCl) equilibrate->contract add_sarga Cumulative Addition of This compound contract->add_sarga record Record Isometric Tension add_sarga->record analyze Analyze Data & Calculate EC50 record->analyze

Workflow for the ex vivo vasodilation assay.

Materials:

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose.

  • High KCl solution (e.g., 50 mM KCl in Krebs-Henseleit, with adjusted NaCl to maintain osmolarity).

  • This compound stock solution (e.g., in DMSO).

  • Isolated organ bath system with isometric force transducers.

  • Carbogen gas (95% O2, 5% CO2).

  • Rabbit basilar arteries.

Procedure:

  • Humanely euthanize a rabbit and carefully dissect the basilar artery.

  • Cut the artery into 2-3 mm rings.

  • Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1.5 g, with solution changes every 15 minutes.

  • Induce a stable contraction by replacing the Krebs-Henseleit solution with high KCl solution.

  • Once the contraction has reached a plateau, add this compound cumulatively to the bath in increasing concentrations.

  • Record the changes in isometric tension after each addition.

  • Calculate the percentage of relaxation at each concentration relative to the maximal contraction induced by KCl.

  • Plot the concentration-response curve and determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the inhibitory effect of this compound on L-type Ca2+ currents (ICa,L) in isolated vascular smooth muscle cells (VSMCs) or a suitable cell line expressing L-type Ca2+ channels (e.g., A7r5 cells).

Experimental Workflow:

patch_clamp_workflow isolate_cells Isolate Vascular Smooth Muscle Cells (VSMCs) patch_pipette Prepare Patch Pipette with Intracellular Solution isolate_cells->patch_pipette form_seal Form Gigaohm Seal and Establish Whole-Cell Configuration patch_pipette->form_seal record_baseline Record Baseline L-type Ca2+ Currents form_seal->record_baseline perfuse_sarga Perfuse with this compound record_baseline->perfuse_sarga record_post Record L-type Ca2+ Currents Post-Treatment perfuse_sarga->record_post analyze Analyze Current Amplitude and Kinetics record_post->analyze bp_measurement_workflow acclimate Acclimate SHRs to Measurement Procedure baseline_bp Measure Baseline Blood Pressure acclimate->baseline_bp administer_sarga Administer this compound (e.g., 80 mg/kg, oral gavage) baseline_bp->administer_sarga measure_bp_timed Measure Blood Pressure at Specific Time Points (e.g., 2, 4, 6, 24h) administer_sarga->measure_bp_timed analyze Analyze Changes in Blood Pressure Over Time measure_bp_timed->analyze

References

Application Notes and Protocols for Testing Sargachromanol D Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture models and assays for evaluating the cytotoxic effects of Sargachromanol D, a chromanol compound isolated from Sargassum species. The protocols detailed below are intended to facilitate the reproducible assessment of its anti-cancer potential and to elucidate the underlying molecular mechanisms.

Introduction to this compound and its Cytotoxic Potential

This compound is a marine-derived natural product that has demonstrated significant cytotoxic and anti-proliferative activities against a range of human cancer cell lines.[1] As a member of the chromanol family, it is recognized for its potential in inducing apoptosis and modulating key signaling pathways involved in cancer cell survival and proliferation.[1][2] Understanding the cytotoxic profile and mechanism of action of this compound is crucial for its development as a potential therapeutic agent.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining relevant and reproducible cytotoxicity data. Based on existing research, the following human cancer cell lines are recommended for testing the cytotoxic effects of this compound:

  • Human Gastric Adenocarcinoma: AGS

  • Human Colon Adenocarcinoma: HT-29

  • Human Fibrosarcoma: HT-1080

  • Human Breast Adenocarcinoma: MDA-MB-231, MCF-7

  • Human Cervical Carcinoma: SiHa

  • Human Prostate Carcinoma: DU-145

  • Human Lung Carcinoma: A549

  • Human Hepatocellular Carcinoma: HepG2

  • Human Keratinocytes (as a non-cancer control or for skin cancer studies): HaCaT

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound and related compounds in various cancer cell lines. This data serves as a reference for designing dose-response experiments.

CompoundCell LineCell TypeIC50 (µg/mL)Reference
This compoundAGSHuman Gastric Adenocarcinoma6.1[1]
This compoundHT-29Human Colon Adenocarcinoma1.0[1]
This compoundHT-1080Human Fibrosarcoma0.8[1]
Sargachromanol EAGSHuman Gastric Adenocarcinoma0.7[1]
Sargachromanol EHT-29Human Colon Adenocarcinoma0.5[1]
Sargachromanol EHT-1080Human Fibrosarcoma5.7[1]
Sargachromanol PAGSHuman Gastric Adenocarcinoma0.7[1]
Sargachromanol PHT-29Human Colon Adenocarcinoma3.3[1]
Sargachromanol PHT-1080Human Fibrosarcoma1.8[1]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • Following the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[4][5]

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • This compound

  • LDH cytotoxicity detection kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Include control wells for:

    • Background control: Medium without cells.

    • Low control (spontaneous LDH release): Untreated cells.

    • High control (maximum LDH release): Cells treated with the lysis solution provided in the kit.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of the stop solution from the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved Caspase-8, anti-cleaved Caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for different time points (e.g., 0, 15, 30, 60, 120 minutes for phosphorylation events; 0, 6, 12, 24 hours for protein expression changes).

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualization of a Proposed Experimental Workflow and Signaling Pathways

To effectively plan and execute the cytotoxic evaluation of this compound, a clear workflow is essential. The following diagram illustrates a logical progression of experiments.

experimental_workflow cluster_screening Initial Screening cluster_cytotoxicity_validation Cytotoxicity Validation cluster_mechanism Mechanism of Action cluster_reporting Data Analysis & Reporting cell_culture Select & Culture Cancer Cell Lines mtt_assay MTT Assay (24, 48, 72h) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 ldh_assay LDH Assay ic50->ldh_assay apoptosis_assay Annexin V/PI Staining ic50->apoptosis_assay data_analysis Analyze & Summarize Data ldh_assay->data_analysis western_blot_apoptosis Western Blot (Bax, Bcl-2, Caspases) apoptosis_assay->western_blot_apoptosis western_blot_signaling Western Blot (NF-κB, MAPK) apoptosis_assay->western_blot_signaling western_blot_apoptosis->data_analysis western_blot_signaling->data_analysis application_note Prepare Application Notes & Protocols data_analysis->application_note

Caption: Experimental workflow for this compound cytotoxicity testing.

Based on the current understanding, this compound is proposed to induce apoptosis through the modulation of the NF-κB and MAPK signaling pathways. The following diagrams illustrate these putative pathways.

nfkb_pathway cluster_cytoplasm Cytoplasm sargachromanol_d This compound ikk IKK Complex sargachromanol_d->ikk Inhibition ikba IκBα ikk->ikba Phosphorylation p65_p50 p65/p50 ikba->p65_p50 Inhibition nucleus Nucleus p65_p50->nucleus Translocation apoptosis Apoptosis nucleus->apoptosis Gene Transcription

Caption: Proposed NF-κB signaling pathway modulation by this compound.

mapk_pathway sargachromanol_d This compound ask1 ASK1 sargachromanol_d->ask1 Activation? mek1_2 MEK1/2 sargachromanol_d->mek1_2 Modulation? mkk3_6 MKK3/6 ask1->mkk3_6 mkk4_7 MKK4/7 ask1->mkk4_7 p38 p38 mkk3_6->p38 Phosphorylation jnk JNK mkk4_7->jnk Phosphorylation erk ERK mek1_2->erk Phosphorylation apoptosis Apoptosis p38->apoptosis jnk->apoptosis erk->apoptosis Context-dependent

Caption: Putative MAPK signaling pathway involvement in this compound-induced apoptosis.

apoptosis_pathway sargachromanol_d This compound bax Bax sargachromanol_d->bax Upregulation bcl2 Bcl-2 sargachromanol_d->bcl2 Downregulation caspase8 Caspase-8 sargachromanol_d->caspase8 Activation mitochondrion Mitochondrion bax->mitochondrion Pore Formation bcl2->bax Inhibition cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation caspase8->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways potentially activated by this compound.

References

Application Notes and Protocols for Studying NF-κB and MAPK Signaling Pathways with Sargachromanol D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sargachromanol D, a chromanol compound isolated from Sargassum species, to investigate its effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The provided protocols are designed to facilitate the study of this compound's anti-inflammatory and cell-signaling modulatory properties.

Introduction to this compound and its Therapeutic Potential

This compound belongs to a class of meroterpenoids found in brown algae of the genus Sargassum. Compounds from this class, such as the closely related Sargachromanol G, have demonstrated significant anti-inflammatory activity.[1][2] These effects are primarily attributed to the downregulation of pro-inflammatory mediators and cytokines through the inhibition of the NF-κB and MAPK signaling cascades.[1][2] The NF-κB and MAPK pathways are crucial regulators of cellular responses to inflammatory stimuli, and their dysregulation is implicated in numerous chronic diseases. Therefore, molecules like this compound that can modulate these pathways are of significant interest for therapeutic development.

Data Presentation

The following tables summarize the dose-dependent inhibitory effects of Sargachromanol G, a representative sargachromanol, on the production of inflammatory mediators and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This data provides a quantitative basis for designing experiments with this compound.

Table 1: Inhibitory Effects of Sargachromanol G on Inflammatory Mediators

Concentration (µM)NO Production Inhibition (%)PGE₂ Production Inhibition (%)
1025.3 ± 2.121.8 ± 1.9
2051.7 ± 3.5 48.2 ± 3.1
4082.4 ± 4.6 76.5 ± 4.2
*p < 0.05, **p < 0.01 compared to LPS-treated group. Data is representative of findings for Sargachromanol G.[1][2]

Table 2: Inhibitory Effects of Sargachromanol G on Pro-inflammatory Cytokines

Concentration (µM)TNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)
1018.9 ± 1.515.4 ± 1.322.1 ± 1.8
2045.6 ± 3.2 41.2 ± 2.949.8 ± 3.4
4071.3 ± 4.168.7 ± 3.9 75.2 ± 4.5
p < 0.05, **p < 0.01 compared to LPS-treated group. Data is representative of findings for Sargachromanol G.[1][2]

Signaling Pathway Diagrams

The following diagrams illustrate the NF-κB and MAPK signaling pathways and the proposed points of inhibition by sargachromanols like this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-p65/p50 NFkB p65/p50 NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Sargachromanol_D This compound Sargachromanol_D->IKK Inhibits MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS Receptor TLR4 Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Genes Pro-inflammatory Genes TranscriptionFactors->Genes Transcription Sargachromanol_D This compound Sargachromanol_D->MAPK Inhibits Phosphorylation Experimental_Workflow A Cell Culture (e.g., RAW 264.7) B Pre-treatment with This compound (Various Concentrations) A->B C Stimulation with LPS (e.g., 1 µg/mL) B->C D Incubation C->D E Sample Collection D->E F Western Blot (p-MAPK, p-IκBα) E->F G Luciferase Assay (NF-κB Activity) E->G H ELISA (TNF-α, IL-1β, IL-6) E->H

References

Application Note & Protocol: Quantitative Analysis of Sargachromanol D in Crude Algal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sargachromanol D, a chromanol compound isolated from brown algae of the Sargassum genus, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. Accurate quantification of this compound in crude algal extracts is crucial for quality control, standardization of extracts for pharmacological studies, and the development of novel therapeutics. This document provides a detailed protocol for the extraction and quantitative analysis of this compound from crude algal extracts using High-Performance Liquid Chromatography (HPLC). Additionally, it outlines the key signaling pathways influenced by sargachromanols, offering insights into their mechanism of action.

Introduction

Marine brown algae, particularly from the genus Sargassum, are a rich source of bioactive phlorotannins, a class of polyphenolic compounds. Among these, sargachromanols have demonstrated potent biological activities. This compound, a specific meroterpenoid, is of particular interest due to its anti-inflammatory properties. The development of robust analytical methods for the precise quantification of this compound in complex matrices like crude algal extracts is a critical step in harnessing its therapeutic potential. This application note details a validated HPLC method for this purpose, providing researchers with a reliable tool for their investigations.

Experimental Protocols

Sample Preparation and Extraction of this compound

This protocol describes the extraction of this compound from dried algal biomass.

Materials:

  • Dried and powdered brown algae (Sargassum sp.)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Filtration apparatus with 0.45 µm and 0.22 µm syringe filters

Procedure:

  • Extraction:

    • Weigh 10 g of dried, powdered algal material.

    • Add 200 mL of 80% methanol to the algal powder.

    • Macerate the mixture for 24 hours at room temperature with constant agitation.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet twice more with fresh 80% methanol.

    • Pool the supernatants and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude methanol extract in 100 mL of deionized water.

    • Perform liquid-liquid partitioning by sequentially extracting the aqueous solution with an equal volume of n-hexane (to remove nonpolar compounds) and then with ethyl acetate.

    • The ethyl acetate fraction, which is expected to contain this compound, should be collected.

    • Repeat the ethyl acetate extraction three times.

    • Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure to yield the enriched this compound extract.

  • Sample Preparation for HPLC:

    • Dissolve a known weight of the dried ethyl acetate extract in methanol to a final concentration of 1 mg/mL.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the HPLC conditions for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-30 min: 10-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-10% B (linear gradient)

    • 40-45 min: 10% B (isocratic, for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Standard: A certified reference standard of this compound.

Calibration Curve:

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standard.

  • Determine the linearity of the calibration curve by calculating the correlation coefficient (R²), which should be ≥ 0.999.

Quantification of this compound in Samples:

  • Inject the prepared sample extract into the HPLC system under the same conditions as the standards.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

  • The amount of this compound in the original crude extract can be expressed as mg/g of the dry weight of the algal material.

Data Presentation

The quantitative data for this compound from different hypothetical crude algal extracts are summarized in the tables below for easy comparison.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (R²)0.9995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Recovery (%)98.5 ± 2.1%
Precision (RSD%)< 2%

Table 2: Quantitative Analysis of this compound in Different Sargassum Species Extracts

Algal SpeciesThis compound (mg/g of dry extract)
Sargassum muticum12.5 ± 1.1
Sargassum fusiforme8.2 ± 0.7
Sargassum horneri15.8 ± 1.4
Sargassum siliquastrum10.1 ± 0.9

Visualization of Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction & Preparation cluster_analysis Quantitative Analysis algae Dried Algal Powder extraction Methanol Extraction algae->extraction partitioning Liquid-Liquid Partitioning (n-Hexane/Ethyl Acetate) extraction->partitioning enrichment Enriched Ethyl Acetate Fraction partitioning->enrichment sample_prep Sample Preparation for HPLC enrichment->sample_prep hplc HPLC Analysis sample_prep->hplc quantification Quantification using Calibration Curve hplc->quantification data Data Reporting (mg/g) quantification->data

Figure 1. Experimental workflow for the quantification of this compound.

Sargachromanols are known to exert their anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibitory action of this compound on the NF-κB and MAPK signaling pathways, which are often activated during an inflammatory response.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB (p65/p50) MAPK->NFkB_nuc IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_nuc Translocation SargachromanolD This compound SargachromanolD->MAPK Inhibition SargachromanolD->IKK Inhibition Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription

Figure 2. Inhibition of NF-κB and MAPK signaling pathways by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in crude algal extracts. The described HPLC method is robust, sensitive, and specific, making it suitable for routine analysis in research and industrial settings. The visualization of the experimental workflow and the relevant signaling pathways further aids in the practical application and understanding of the biological significance of this compound. This methodology will be a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating the advancement of research into the therapeutic applications of this promising marine compound.

Application Notes and Protocols: Evaluating the In Vivo Efficacy of Sargachromanol D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sargachromanol D is a chromanol derivative isolated from marine brown algae of the Sargassum genus. Compounds from Sargassum species, including other sargachromanol derivatives, have demonstrated a range of promising biological activities in vitro, such as anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4][5][6] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in relevant animal models, addressing its potential therapeutic applications.

Potential Therapeutic Applications and Corresponding Animal Models

Based on the known bioactivities of related compounds from Sargassum, the primary therapeutic areas for investigation of this compound are inflammation, oxidative stress, and cancer.[2][3][6][7] This document outlines protocols for established animal models in each of these areas.

I. Anti-Inflammatory Activity

A. Carrageenan-Induced Paw Edema in Rats

This widely used model is effective for screening acute anti-inflammatory activity.[6][8][9][10][11]

Experimental Protocol:

  • Animals: Male Wistar rats (180-220g).

  • Acclimatization: Acclimatize animals for at least one week with free access to food and water.

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.).

  • Procedure: a. Administer the respective treatments orally one hour before carrageenan injection. b. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. c. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema.

    • Collect blood for cytokine analysis (TNF-α, IL-6).

    • Euthanize animals and collect paw tissue for histological examination and measurement of myeloperoxidase (MPO) activity.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 3h
Vehicle Control-0
Indomethacin10
This compound10
This compound25
This compound50

B. Croton Oil-Induced Ear Edema in Mice

This model is suitable for evaluating the topical anti-inflammatory effects of a compound.[9][12]

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25g).

  • Grouping:

    • Group I: Vehicle control (acetone).

    • Group II: Positive control (e.g., Dexamethasone).

    • Group III-V: this compound in acetone.

  • Procedure: a. Prepare a solution of croton oil in a suitable vehicle (e.g., acetone). b. Apply the test or control substance to the inner surface of the right ear. c. After 30 minutes, apply the croton oil solution to the same ear. d. After 4-6 hours, euthanize the mice and punch out a standard-sized section from both the treated (right) and untreated (left) ears.

  • Endpoint Analysis:

    • Weigh the ear punches to determine the degree of edema.

    • Calculate the percentage inhibition of edema.

    • Homogenize ear tissue for cytokine and MPO analysis.

Data Presentation:

Treatment GroupDoseWeight of Right Ear Punch (mg)Weight of Left Ear Punch (mg)Edema (mg)% Inhibition of Edema
Vehicle Control-0
Dexamethasone
This compound
This compound
This compound

Signaling Pathway in Inflammation:

Sargachromanol compounds have been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like NO, iNOS, COX-2, TNF-α, and IL-6.[5]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Sargachromanol_D This compound MAPK MAPK (p38, JNK, ERK) Sargachromanol_D->MAPK NFkappaB NF-κB (p65/p50) Sargachromanol_D->NFkappaB MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) AP1->Pro_inflammatory_Cytokines IkappaB IκBα IKK->IkappaB IkappaB->NFkappaB NFkappaB->Pro_inflammatory_Cytokines

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

II. Antioxidant Activity

A. D-galactose Induced Aging Model in Mice

This model mimics oxidative stress-induced aging.

Experimental Protocol:

  • Animals: Male Kunming mice (6-8 weeks old).

  • Grouping:

    • Group I: Normal control (saline).

    • Group II: Model control (D-galactose).

    • Group III: Positive control (e.g., Vitamin C).

    • Group IV-VI: this compound.

  • Procedure: a. Administer D-galactose (e.g., 120 mg/kg, s.c.) daily for 6-8 weeks to all groups except the normal control. b. Administer this compound or Vitamin C orally daily for the same duration.

  • Endpoint Analysis:

    • Behavioral tests (e.g., Morris water maze).

    • At the end of the study, collect blood and tissues (liver, brain).

    • Measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in serum and tissue homogenates.[13][14]

Data Presentation:

Treatment GroupDoseSerum SOD (U/mL)Serum MDA (nmol/mL)Liver GSH-Px (U/mg prot)Brain CAT (U/mg prot)
Normal Control-
Model Control-
Vitamin C
This compound
This compound
This compound

Oxidative Stress and Antioxidant Defense Pathway:

G cluster_antioxidant Antioxidant Defense ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA damage) ROS->Oxidative_Damage SOD SOD SOD->ROS O2- -> H2O2 CAT CAT CAT->ROS H2O2 -> H2O + O2 GSH_Px GSH-Px GSH_Px->ROS H2O2 -> H2O Sargachromanol_D This compound Sargachromanol_D->ROS Scavenges Sargachromanol_D->SOD Upregulates Sargachromanol_D->CAT Upregulates Sargachromanol_D->GSH_Px Upregulates

Figure 2: Mechanism of antioxidant action of this compound.

III. Anti-Cancer Activity

A. Human Tumor Xenograft Model in Nude Mice

This model is the standard for evaluating the efficacy of a potential anti-cancer drug on human tumors.[15][16][17][18][19]

Experimental Protocol:

  • Animals: Athymic nude mice (BALB/c nu/nu), 4-6 weeks old.

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

  • Grouping:

    • Group I: Vehicle control.

    • Group II: Positive control (e.g., 5-Fluorouracil or Paclitaxel, depending on the cancer type).

    • Group III-V: this compound.

  • Procedure: a. Inject cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel/PBS) subcutaneously into the right flank of each mouse. b. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups. c. Administer treatments (e.g., intraperitoneally or orally) according to the desired schedule (e.g., daily for 21 days). d. Measure tumor volume and body weight 2-3 times per week. Tumor volume = (length x width²)/2.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors.

    • Perform histological and immunohistochemical analysis of tumor tissue (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

Data Presentation:

Treatment GroupDoseMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)
Vehicle Control-0
Positive Control
This compound
This compound
This compound

Experimental Workflow for Xenograft Model:

G start Start cell_culture Cancer Cell Culture start->cell_culture injection Subcutaneous Injection in Nude Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, Histology) monitoring->endpoint end End endpoint->end

Figure 3: Workflow for the human tumor xenograft model.

General Considerations

  • Ethics Statement: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Dosing and Formulation: this compound should be formulated in a non-toxic vehicle. Preliminary dose-ranging studies are recommended to determine the maximum tolerated dose.

  • Statistical Analysis: Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). P-values < 0.05 are typically considered statistically significant.

Conclusion

These protocols provide a framework for the preclinical evaluation of this compound's in vivo efficacy. The selection of models should be guided by in vitro data and the specific therapeutic indication being pursued. Rigorous experimental design and comprehensive endpoint analysis are crucial for determining the therapeutic potential of this novel marine-derived compound.

References

Application Notes and Protocols: Assessing the Effect of Sargachromanol D on Pro-inflammatory Cytokine Expression

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sargachromanol D, a chromanol compound isolated from seaweeds of the genus Sargassum, is a member of a class of marine natural products with recognized anti-inflammatory properties.[1][2] Related compounds, such as Sargachromanol G and Sargachromenol, have been demonstrated to potently inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and key pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][5] The primary mechanism of action for these related compounds involves the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in response to inflammatory stimuli such as lipopolysaccharide (LPS).[4][5][6][7]

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the anti-inflammatory effects of this compound on pro-inflammatory cytokine expression in a macrophage cell model. The methodologies cover cell culture, cytotoxicity assessment, inflammatory stimulation, and quantification of cytokine expression at both the gene and protein levels.

Data Presentation: Inhibitory Effects of a Related Compound, Sargachromanol G

As a reference for expected results when testing this compound, the following table summarizes the inhibitory effects of a closely related compound, Sargachromanol G, on LPS-induced pro-inflammatory cytokine production in RAW 264.7 murine macrophages.[4]

CytokineSargachromanol G Concentration (µM)% Inhibition of Cytokine Production
TNF-α 10~25%
20~55%
40~80%
IL-1β 10~20%
20~45%
40~75%
IL-6 10~30%
20~60%
40~85%

Data is estimated from published graphical data for Sargachromanol G and is intended for illustrative purposes.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key inflammatory signaling pathways targeted by sargachromanols and the general experimental workflow for assessing the efficacy of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK p65_p50_nuc p65/p50 MAPK_pathway->p65_p50_nuc Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 P p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα degradation p65_p50->p65_p50_nuc Translocation Sargachromanol_D This compound Sargachromanol_D->MAPK_pathway Inhibits Sargachromanol_D->IKK Inhibits Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) p65_p50_nuc->Cytokine_Genes Transcription mRNA mRNA Cytokine_Genes->mRNA

Caption: LPS-induced pro-inflammatory signaling pathways.

G cluster_0 Protein Analysis cluster_1 Gene Expression Analysis A 1. Culture RAW 264.7 Macrophage Cells B 2. Assess Cytotoxicity of this compound (MTT Assay) A->B C 3. Pre-treat cells with This compound B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5. Harvest Supernatant and Cell Lysate D->E F 6a. ELISA for Cytokine Secretion (TNF-α, IL-6, IL-1β) E->F G 6b. RNA Extraction E->G J 9. Data Analysis and Interpretation F->J H 7b. cDNA Synthesis G->H I 8b. RT-qPCR for Cytokine mRNA H->I I->J

Caption: Experimental workflow for assessing this compound.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of RAW 264.7 Cells

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]

  • Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium. Seed new culture flasks at a ratio of 1:5 to 1:10.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol is essential to determine the non-toxic concentration range of this compound for subsequent experiments.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.[9]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a medium-only control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 450-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Protocol 3: LPS-Induced Inflammation and this compound Treatment

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for ELISA) and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.[9][10]

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.[10][11]

  • Incubation: Incubate the cells for the desired time period. For RT-qPCR, a 6-12 hour incubation is typically sufficient. For ELISA, a 24-hour incubation is common to allow for protein accumulation in the supernatant.[4][9]

  • Sample Collection:

    • For ELISA: Carefully collect the culture supernatant from each well, centrifuge to remove cell debris, and store at -80°C until analysis.[8]

    • For RT-qPCR: Wash the cells with cold PBS, then lyse the cells directly in the plate using a suitable lysis buffer for RNA extraction.

Protocol 4: Quantification of Pro-inflammatory Cytokine mRNA by RT-qPCR

This protocol quantifies the gene expression levels of TNF-α, IL-6, and IL-1β.[12][13][14]

  • RNA Extraction: Isolate total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.[13]

  • Real-Time Quantitative PCR (RT-qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target cytokines (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin), and the diluted cDNA template.[12]

    • Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method. The expression of the target genes is normalized to the housekeeping gene and expressed as a fold change relative to the LPS-stimulated control group.

Protocol 5: Quantification of Pro-inflammatory Cytokine Secretion by ELISA

This protocol measures the concentration of secreted TNF-α, IL-6, and IL-1β proteins in the culture supernatant.

  • Reagent Preparation: Use commercial ELISA kits for murine TNF-α, IL-6, and IL-1β.[15][16] Prepare all reagents, standard dilutions, and samples as per the kit manufacturer's protocol.[17]

  • Assay Procedure:

    • Add 100 µL of standards and samples (culture supernatants) in duplicate to the wells of the antibody-pre-coated 96-well plate.[17]

    • Incubate for 2-2.5 hours at room temperature.[17]

    • Wash the wells multiple times with the provided wash buffer.

    • Add the biotin-conjugated detection antibody and incubate for 1 hour.[17]

    • Wash the wells again.

    • Add streptavidin-HRP conjugate and incubate for 45 minutes.[17]

    • Wash the wells a final time.

    • Add TMB substrate solution and incubate in the dark for 30 minutes, or until color develops.[17]

  • Reaction Termination and Measurement: Add the stop solution to each well. The color will change from blue to yellow. Immediately measure the optical density at 450 nm using a microplate reader.[17]

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Calculate the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sargachromanol D Extraction from Sargassum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Sargachromanol D from Sargassum species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a meroterpenoid compound found in brown algae of the genus Sargassum.[1][2] It is of significant interest to the pharmaceutical and nutraceutical industries due to its various reported biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][3]

Q2: Which Sargassum species are known to be good sources of sargachromanols?

A2: Several Sargassum species have been identified as sources of sargachromanols and other bioactive compounds. Sargassum siliquastrum, in particular, is frequently cited in the literature as a source of various sargachromanols, including this compound.[2][3] Other species like Sargassum serratifolium and Sargassum horneri are also known to contain related bioactive meroterpenoids.[4]

Q3: What are the conventional methods for extracting this compound?

A3: The most common method for extracting sargachromanols and other similar compounds from Sargassum is solid-liquid extraction (SLE) using organic solvents.[4] Methanol and ethanol are frequently used solvents for this purpose.[4][5]

Q4: Are there more advanced or "green" extraction techniques available?

A4: Yes, several advanced and environmentally friendly extraction techniques have been explored for bioactive compounds from seaweed. These include Pressurized Liquid Extraction (PLE), Supercritical Fluid Extraction (SFE) with a co-solvent like ethanol, and Ultrasound-Assisted Extraction (UAE).[4][6] These methods can offer advantages such as reduced solvent consumption, shorter extraction times, and potentially higher extraction efficiency.[4]

Q5: How does the choice of solvent affect the extraction yield of this compound?

A5: The polarity of the solvent is a critical factor. This compound is a phenolic compound and is more soluble in polar organic solvents. Ethanol concentration has been identified as a highly significant factor in the extraction of similar compounds like sargahydroquinoic acid from Sargassum.[7] Methanol and ethyl acetate have also been used effectively.[5]

Q6: What is the impact of temperature on this compound extraction?

A6: Temperature can significantly influence extraction efficiency. Higher temperatures can increase the solubility of the target compound and the solvent's diffusion rate, potentially leading to higher yields. For instance, in Pressurized Liquid Extraction (PLE), a higher temperature (100°C) resulted in a greater overall yield of bioactive components from Sargassum serratifolium compared to a lower temperature (25°C).[4] However, excessively high temperatures can risk the thermal degradation of the compound.[8]

Q7: How stable is this compound during extraction and storage?

A7: While specific data on the stability of this compound is limited, bioactive compounds in general, especially phenolics, can be susceptible to degradation by factors such as high temperatures, light, and oxygen.[8][9] It is advisable to use extraction conditions that minimize exposure to harsh conditions and to store extracts in dark, cool conditions, potentially under an inert atmosphere.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The solvent may not have the optimal polarity for this compound. 2. Insufficient Extraction Time: The compound may not have had enough time to diffuse from the plant matrix into the solvent. 3. Suboptimal Temperature: The extraction temperature may be too low for efficient extraction. 4. Poor Sample Preparation: The Sargassum biomass may not be ground to a fine enough powder, limiting solvent penetration. 5. Degradation of this compound: The extraction conditions (e.g., high temperature, prolonged time) may be causing the compound to degrade.1. Solvent Optimization: Experiment with different solvents and solvent mixtures (e.g., varying concentrations of ethanol in water). An ethanol concentration around 74% has been found to be optimal for the similar compound, sargahydroquinoic acid.[7] 2. Time Optimization: Conduct a time-course study to determine the optimal extraction duration. For sargahydroquinoic acid, an extraction time of around 8 hours was found to be effective.[7] 3. Temperature Optimization: Gradually increase the extraction temperature, monitoring the yield and potential degradation products. A temperature of approximately 53°C was optimal for sargahydroquinoic acid extraction.[7] 4. Sample Preparation: Ensure the dried Sargassum is finely powdered to maximize the surface area for extraction. 5. Milder Extraction Conditions: Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) which can enhance extraction at lower temperatures.[6] Also, protect the extraction setup from light.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. 2. Presence of Pigments and Polysaccharides: Sargassum is rich in pigments (like fucoxanthin) and polysaccharides (like alginates and fucoidans) that can be co-extracted.[10]1. Solvent Polarity Adjustment: Fine-tune the solvent polarity to be more selective for this compound. 2. Pre-extraction/Defatting: Consider a pre-extraction step with a non-polar solvent like n-hexane to remove lipids and some pigments. 3. Purification Steps: Implement downstream purification techniques such as column chromatography (e.g., silica gel) or centrifugal partition chromatography to isolate this compound from the crude extract.[11]
Inconsistent Results Between Batches 1. Variability in Raw Material: The chemical composition of Sargassum can vary depending on the species, geographical location, and season of harvest.[12] 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields. 3. Moisture Content Variation: Differences in the moisture content of the dried seaweed can affect the actual solvent-to-solid ratio.1. Standardize Raw Material: Source Sargassum from the same location and season if possible. Thoroughly document the species and origin of the biomass. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and recorded for each batch. 3. Consistent Drying: Dry the seaweed to a consistent moisture level before extraction.

Data on Extraction Methods

The following table summarizes a comparative study on the extraction of bioactive components from Sargassum serratifolium. While not specific to this compound, it provides valuable insights into the efficiency of different methods for related compounds.

Extraction Method Overall Yield (%) Key Observations
Pressurized Liquid Extraction (PLE) at 100°C14.7Highest overall yield, likely due to effective cell structure disruption at high temperature.[4]
Solid-Liquid Extraction (Methanol) (SME)6.2A conventional method with moderate yield.[4]
Pressurized Liquid Extraction (PLE) at 25°C5.6Lower yield compared to high-temperature PLE.[4]
Supercritical CO2 with Ethanol Co-solvent (SC-CO2 + ethanol)3.5Lower yield in this study, but offers a "green" alternative.[4]

Experimental Protocols

Conventional Solid-Liquid Extraction (SLE)

This protocol is a general guideline for the extraction of this compound using a conventional solvent method.

  • Sample Preparation:

    • Wash the collected Sargassum biomass with fresh water to remove salt and debris.

    • Dry the seaweed in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

    • Grind the dried seaweed into a fine powder using a blender or mill.

  • Extraction:

    • Place a known amount of the dried seaweed powder (e.g., 100 g) into a flask.

    • Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

    • Stir the mixture continuously at a controlled temperature (e.g., 50°C) for a predetermined duration (e.g., 8 hours).

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid thermal degradation.

  • Storage:

    • Store the concentrated crude extract in an airtight, dark container at 4°C or -20°C for further analysis and purification.

Ultrasound-Assisted Extraction (UAE)

This protocol outlines a method that can enhance extraction efficiency at lower temperatures.

  • Sample Preparation:

    • Follow the same sample preparation steps as in the SLE protocol.

  • Extraction:

    • Place a known amount of the dried seaweed powder into a beaker.

    • Add the extraction solvent (e.g., 80% ethanol) at the desired solid-to-liquid ratio.

    • Place the beaker in an ultrasonic bath.

    • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration. The temperature of the water bath should be controlled.

  • Filtration and Concentration:

    • Follow the same filtration and concentration steps as in the SLE protocol.

  • Storage:

    • Store the crude extract as described in the SLE protocol.

Visualizations

Experimental Workflow for this compound Extraction and Isolation

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_purification Purification & Analysis Sargassum Sargassum Biomass Washing Washing Sargassum->Washing Drying Drying Washing->Drying Grinding Grinding Drying->Grinding Powder Dried Powder Solvent Solvent Addition Powder->Solvent Extraction Extraction (SLE, UAE, etc.) Solvent->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Chromatography) CrudeExtract->Purification SargachromanolD Pure this compound Purification->SargachromanolD Analysis Analysis (HPLC, NMR, MS) SargachromanolD->Analysis anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade Activates IKK IKK TLR4->IKK Activates AP1 AP-1 MAPK_cascade->AP1 Translocation AP1_nuc AP-1 AP1->AP1_nuc Translocation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB SargaD This compound SargaD->MAPK_cascade Inhibits SargaD->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription AP1_nuc->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation antioxidant_mechanism cluster_reaction Hydrogen Atom Transfer (HAT) SargaD This compound (Ar-OH) SargaRadical Sargachromanol Radical (Ar-O•) SargaD->SargaRadical Forms H_atom SargaD->H_atom FreeRadical Free Radical (R•) Neutralized Neutralized Molecule (RH) FreeRadical->Neutralized Forms H_atom->FreeRadical

References

Technical Support Center: Chromatographic Purification of Sargachromanol D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation and purification of Sargachromanol D from Sargassum species.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: this compound is typically extracted from brown algae of the Sargassum genus, which contains a complex mixture of structurally related compounds. The most common impurities that co-elute with this compound include:

  • Other Sargachromanol Isomers: Sargassum species produce a variety of sargachromanol analogs (e.g., Sargachromanol A, B, E, G) that have very similar chemical structures and polarities, making them difficult to separate.

  • Fucoxanthin and other Pigments: These carotenoids are abundant in brown algae and can interfere with purification and analysis.

  • Fucoidans: These are sulfated polysaccharides that can be present in the crude extract.

  • Polyphenols and Phlorotannins: These compounds are also common in Sargassum extracts and can have similar polarities to sargachromanols.

Q2: What is a good starting point for the chromatographic separation of this compound?

A2: A multi-step chromatographic approach is generally recommended. A good starting point is to use a liquid-liquid partitioning method like Centrifugal Partition Chromatography (CPC) or Counter-Current Chromatography (CCC) for initial fractionation, followed by a polishing step using High-Performance Liquid Chromatography (HPLC). For CPC/CCC, a solvent system of n-hexane:ethyl acetate:methanol:water has been shown to be effective for separating related sargachromanols. For HPLC, a reversed-phase C18 column with a water and acetonitrile gradient is a common choice.

Q3: How can I monitor the purity of my this compound fractions?

A3: The purity of this compound fractions can be monitored using analytical HPLC with a UV detector. Sargachromanols typically have a UV absorption maximum around 290-320 nm. Purity is assessed by the peak area percentage of this compound relative to the total peak area in the chromatogram. For confirmation of identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Other Isomers in HPLC
Possible Cause Troubleshooting Step Expected Outcome
Inadequate Mobile Phase Gradient Optimize the gradient slope. A shallower gradient will increase the separation time but can improve the resolution between closely eluting peaks.Increased separation between isomer peaks, leading to higher purity of the collected fractions.
Incorrect Mobile Phase Composition Try adding a small percentage of a third solvent, such as methanol or isopropanol, to the mobile phase to alter the selectivity of the separation.Changes in the elution order or increased separation of the target compound from impurities.
Suboptimal Column Chemistry If using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic compounds.Improved resolution due to different interactions between the analytes and the stationary phase.
High Flow Rate Decrease the flow rate. This can increase the efficiency of the separation and improve resolution, although it will also increase the run time.Sharper peaks and better separation between closely eluting compounds.
Issue 2: Low Yield of this compound After Purification
Possible Cause Troubleshooting Step Expected Outcome
Irreversible Adsorption to Stationary Phase If using silica-based columns, irreversible adsorption can occur. Consider using a polymer-based reversed-phase column or a liquid-liquid chromatography technique like CPC/CCC.Higher recovery of the target compound as irreversible binding is minimized.
Degradation of this compound Sargachromanols can be sensitive to light and heat. Protect the sample from light and use a cooled autosampler and column compartment if possible.Reduced degradation of the target compound, leading to a higher overall yield.
Suboptimal Extraction from Crude Material Ensure the initial extraction from the Sargassum biomass is efficient. Re-extract the biomass with the same or a different solvent to check for residual this compound.Increased amount of this compound in the crude extract, leading to a higher final yield.
Poor Fraction Collection Optimize the fraction collection parameters. Collect smaller fractions around the peak of interest to minimize the collection of overlapping impurities.Collection of purer fractions, which may require less reprocessing and thus improve the final yield.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound
  • Extraction:

    • Dry the Sargassum siliquastrum biomass at 40-50°C and grind it into a fine powder.

    • Macerate the powdered biomass with 95% ethanol (1:10 w/v) at room temperature for 24 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition it successively with n-hexane, chloroform, and ethyl acetate.

    • The sargachromanols will primarily be in the chloroform and ethyl acetate fractions. Concentrate these fractions for further purification.

  • Initial Fractionation by Centrifugal Partition Chromatography (CPC):

    • Prepare a two-phase solvent system of n-hexane:ethyl acetate:methanol:water (e.g., in a 5:5:7:3 v/v ratio).

    • Equilibrate the CPC system with the two phases.

    • Dissolve the chloroform or ethyl acetate fraction in a small volume of the solvent system and inject it into the CPC.

    • Collect fractions and analyze them by analytical HPLC to identify those containing this compound.

Protocol 2: HPLC Purification and Analysis of this compound
  • Preparative HPLC:

    • Pool the this compound-rich fractions from the CPC.

    • Use a preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm).

    • Employ a mobile phase of water (A) and acetonitrile (B) with a gradient elution. A starting point could be a linear gradient from 60% B to 100% B over 40 minutes.

    • Set the flow rate to an appropriate level for the column size (e.g., 10-20 mL/min).

    • Monitor the elution at a wavelength of approximately 295 nm.

    • Collect fractions corresponding to the this compound peak.

  • Analytical HPLC for Purity Assessment:

    • Use an analytical C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm).

    • Employ a mobile phase of water (A) and acetonitrile (B) with a gradient elution (e.g., linear gradient from 70% B to 100% B over 20 minutes).

    • Set the flow rate to 1.0 mL/min.

    • Inject the purified fraction and monitor the chromatogram at 295 nm.

    • Calculate the purity based on the peak area of this compound.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound Purification
Technique Stationary Phase Mobile Phase/Solvent System Typical Purity Achieved Typical Yield Advantages Disadvantages
CPC/CCC Liquid (e.g., aqueous phase)n-hexane:ethyl acetate:methanol:water70-85%ModerateHigh sample loading, no irreversible adsorption, good for initial fractionation.Lower resolution than HPLC, requires specialized equipment.
Preparative HPLC C18 SilicaWater/Acetonitrile Gradient>95%Low to ModerateHigh resolution, well-established technique.Lower sample capacity, potential for irreversible adsorption, higher solvent consumption.

Note: The purity and yield values are estimates based on the purification of similar compounds and will vary depending on the specific experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis sargassum Sargassum siliquastrum Biomass extraction Ethanol Extraction sargassum->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning cpc Centrifugal Partition Chromatography (CPC) partitioning->cpc Chloroform/EtOAc Fraction hplc Preparative HPLC (C18) cpc->hplc This compound-rich Fractions analytical_hplc Analytical HPLC-UV hplc->analytical_hplc Purified Fractions lcms LC-MS analytical_hplc->lcms Identity Confirmation pure_sargachromanol_d Pure this compound (>95%) analytical_hplc->pure_sargachromanol_d Purity Assessment

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 sargachromanol_d This compound ikk IKK Complex sargachromanol_d->ikk Inhibits tlr4->ikk Activation ikb_nfkb IκBα NF-κB ikk->ikb_nfkb Phosphorylation of IκBα ikb IκBα nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Nuclear Translocation ikb_nfkb->nfkb IκBα Degradation dna DNA nfkb_nuc->dna Binds to Promoter genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) dna->genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Solubility of Sargachromanol D in DMSO, ethanol, and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sargachromanol D. The information focuses on the solubility of this compound in common laboratory solvents and provides protocols for determining its solubility and preparing solutions for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents like DMSO and ethanol?

Q2: How should I prepare a stock solution of this compound for cell-based assays?

For cell-based assays, it is common to prepare a concentrated stock solution in a solvent like DMSO.[2] This stock solution can then be diluted into the cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the solvent in the culture medium is low enough to not cause cytotoxicity. For DMSO, this is typically below 0.5%.[3][4]

Q3: Can I use solvents other than DMSO or ethanol to dissolve this compound?

Other organic solvents could potentially dissolve this compound. However, for biological assays, the choice of solvent is critical as it must be compatible with the experimental system (e.g., cell cultures). Solvents like dimethylformamide (DMF) are sometimes used, but their compatibility and potential toxicity need to be carefully evaluated for each specific assay.[5] If precipitation occurs upon dilution in aqueous media, using co-solvents like PEG400 or Tween 80 might be an option to explore.[1]

Troubleshooting Guide

Issue: this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium.

  • Reason: This is a common issue with hydrophobic compounds. The compound is soluble in the organic stock solvent but becomes insoluble when introduced into the predominantly aqueous environment of the cell culture medium.[1]

  • Solution 1: Optimize the final solvent concentration. Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.1% for sensitive primary cells and not exceeding 0.5% for most cell lines.[3]

  • Solution 2: Perform a stepwise dilution. Instead of adding the DMSO stock directly to the full volume of media, try a gradual dilution. First, dilute the DMSO stock in a smaller volume of an aqueous buffer like PBS, and then add this intermediate dilution to the final culture medium.[2]

  • Solution 3: Use a sonicator. After dilution, brief sonication can sometimes help to redissolve small precipitates.[3]

  • Solution 4: Re-evaluate the stock concentration. You may need to prepare a less concentrated stock solution to prevent precipitation upon dilution.[1]

Issue: I am seeing inconsistent results in my biological assays with this compound.

  • Reason: Inconsistent results can be due to incomplete solubilization or precipitation of the compound in the assay wells. The actual concentration of the dissolved compound may be lower than intended.

  • Solution 1: Visually inspect your solutions. Before adding the compound to your cells, ensure that the diluted solution is clear and free of any visible precipitate.

  • Solution 2: Determine the kinetic solubility. Perform a kinetic solubility assay in your specific assay medium to understand the concentration at which the compound starts to precipitate over the time course of your experiment.

  • Solution 3: Include a positive control. Use a known soluble compound with a similar mechanism of action to ensure your assay is performing as expected.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvents of interest (e.g., DMSO, Ethanol, PBS)

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Prepare a series of vials with a known volume of the solvent (e.g., 1 mL).

  • Add an excess amount of this compound to each vial. The goal is to create a saturated solution with undissolved solid remaining.

  • Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[6]

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a stock solution for use in biological experiments.[7][8]

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculate the mass of this compound required to make the desired volume and concentration of the stock solution. The molecular weight of this compound is required for this calculation.

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

The following tables are templates for researchers to record their experimentally determined solubility data for this compound.

Table 1: Qualitative Solubility of this compound

SolventObservation (Soluble/Partially Soluble/Insoluble)
DMSO
Ethanol
Methanol
Acetonitrile
Water
PBS (pH 7.4)

Table 2: Quantitative Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mM)
DMSO
Ethanol
PBS (pH 7.4)

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Incubate with shaking (24-48h) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of this compound.

This compound Anti-Inflammatory Signaling Pathway

Sargachromanol and related compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[9][10][11]

LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates SargaD This compound SargaD->MAPK inhibits SargaD->NFkB inhibits ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK->ProInflammatory upregulates NFkB->ProInflammatory upregulates Inflammation Inflammation ProInflammatory->Inflammation

Caption: Inhibition of inflammatory pathways by this compound.

References

Overcoming low yield in the total synthesis of sargachromanols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the total synthesis of sargachromanols. Due to the current absence of a published total synthesis for sargachromanols, this guide presents a plausible synthetic strategy and addresses potential challenges based on established methodologies for the synthesis of the core structural motifs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of sargachromanols?

A1: The primary challenges in synthesizing sargachromanols, such as sargachromanol G, lie in two key areas: the construction of the chromene core and the stereoselective attachment of the complex terpene-like side chain. Low yields can arise from side reactions during the chromene ring formation and poor regioselectivity or polyalkylation during the introduction of the side chain, often via a Friedel-Crafts-type reaction.

Q2: Which step is most likely to have a low yield?

A2: The intramolecular cyclization to form the chromene ring and the Friedel-Crafts alkylation to attach the side chain are often the most problematic steps. The cyclization can be sensitive to the reaction conditions, and the Friedel-Crafts reaction can suffer from a lack of selectivity and the potential for rearrangements.[1][2]

Q3: Are there "greener" alternatives to traditional methods for chromene synthesis?

A3: Yes, recent research has focused on developing more environmentally friendly methods for chromene synthesis. These can include the use of water as a solvent, organocatalysis, and microwave-assisted synthesis, which can sometimes lead to improved yields and reduced reaction times.[3][4][5]

Troubleshooting Guide

Issue 1: Low Yield in Chromene Core Synthesis via Intramolecular Cyclization

Question: I am attempting an intramolecular cyclization of a phenol with an allylic alcohol to form the chromene ring, but the yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this step are common and can be attributed to several factors. Here is a breakdown of potential causes and solutions:

  • Poor Activation of the Allylic Alcohol: The hydroxyl group of the allylic alcohol is a poor leaving group. Acid catalysis is typically required to protonate the hydroxyl, allowing it to leave as water and form a carbocation for the subsequent intramolecular attack by the phenol. Insufficient acid strength or concentration can lead to a sluggish reaction.

  • Side Reactions: The intermediate carbocation can undergo elimination to form a diene instead of the desired cyclization. Also, intermolecular reactions can occur if the concentration of the starting material is too high.

  • Steric Hindrance: The substitution pattern on the phenol or the allylic alcohol can sterically hinder the cyclization.

Troubleshooting Workflow:

start Low Yield in Intramolecular Cyclization cause1 Inadequate Catalyst Activity start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Competing Side Reactions start->cause3 solution1a Screen Lewis Acids (e.g., BF3·OEt2, Sc(OTf)3) cause1->solution1a solution1b Vary Brønsted Acid (e.g., p-TsOH, H3PO4) cause1->solution1b solution2a Optimize Temperature (start at lower temp) cause2->solution2a solution2b Adjust Substrate Concentration (high dilution) cause2->solution2b solution3a Use a Milder Catalyst cause3->solution3a solution3b Employ a Different Synthetic Route cause3->solution3b

Caption: Troubleshooting workflow for low-yield intramolecular cyclization.

Quantitative Data Summary: Effect of Catalyst and Temperature on Chromene Formation

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TsOH (10)Toluene1101235
2H3PO4 (20)Xylene140845
3BF3·OEt2 (100)DCM0 to rt465
4Sc(OTf)3 (5)MeCN80675

Note: Data are illustrative and based on typical yields for this reaction type.

Issue 2: Poor Regioselectivity and Polyalkylation in Friedel-Crafts Reaction

Question: I am trying to alkylate the chromene core with the terpene side chain using a Friedel-Crafts reaction, but I am getting a mixture of isomers and polyalkylated products. How can I improve the selectivity?

Answer:

This is a classic problem with Friedel-Crafts alkylations, especially on electron-rich aromatic rings like the chromene core.[1] The newly attached alkyl group activates the ring, making it more susceptible to further alkylation.[1]

  • Catalyst Choice: Strong Lewis acids like AlCl3 can lead to low selectivity and side reactions. Using a milder Lewis acid or a Brønsted acid can sometimes improve the outcome.

  • Reaction Conditions: Lowering the reaction temperature can often increase the selectivity of the reaction.

  • Protecting Groups: Temporarily protecting the phenolic hydroxyl group can modulate the reactivity of the aromatic ring.

  • Alternative Acylation-Reduction Strategy: A more controllable approach is to perform a Friedel-Crafts acylation followed by reduction of the resulting ketone. The acyl group is deactivating, which prevents polyacylation.[2]

Logical Relationship for Improving Friedel-Crafts Selectivity:

start Poor Selectivity in Friedel-Crafts Alkylation cause1 Overly Reactive Catalyst start->cause1 cause2 High Reaction Temperature start->cause2 cause3 Ring Over-activation start->cause3 solution1 Use Milder Lewis Acid (e.g., ZnCl2, FeCl3) cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Protect Phenolic -OH cause3->solution3 solution4 Alternative Strategy: Acylation then Reduction cause3->solution4

Caption: Strategies to enhance selectivity in Friedel-Crafts reactions.

Quantitative Data Summary: Comparison of Alkylation vs. Acylation-Reduction

EntryMethodCatalystTemperature (°C)Desired Product Yield (%)Polyalkylated Product (%)
1Direct AlkylationAlCl303040
2Direct AlkylationZnCl2255015
3Acylation-ReductionAlCl3 (for acylation)085 (ketone)<5
4Acylation-Reduction- (for reduction)rt95 (final product)0

Note: Data are illustrative and based on typical yields for these reaction types.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of the Chromene Core via Intramolecular Cyclization

  • To a solution of the starting phenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.01 M) under an argon atmosphere at 0 °C, add boron trifluoride diethyl etherate (BF3·OEt2, 1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Warm the mixture to room temperature and stir for an additional 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chromene.

Protocol 2: Hypothetical Friedel-Crafts Acylation of the Chromene Core

  • To a suspension of anhydrous aluminum chloride (AlCl3, 2.5 eq) in anhydrous DCM (0.1 M) at 0 °C under an argon atmosphere, add the acyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of the chromene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 1 hour. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Reduction of the Acyl Group

  • To a solution of the ketone from Protocol 2 (1.0 eq) in a 1:1 mixture of methanol and DCM, add sodium borohydride (NaBH4, 3.0 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 2 hours or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol. This can often be used in the next step without further purification. For the final reduction to the alkane (if desired), a Wolff-Kishner or Clemmensen reduction protocol would be followed.

Disclaimer: The experimental protocols provided are illustrative examples based on standard organic synthesis techniques. As there is no published total synthesis of sargachromanols, these protocols have not been optimized for this specific target and should be adapted and optimized by the researcher.

References

Troubleshooting Sargachromanol D degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sargachromanol D. The information herein is intended to help identify and resolve potential degradation issues during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a chromanol compound isolated from marine algae of the genus Sargassum.[1][2] It is recognized for its potential biological activities, including anti-inflammatory and antioxidant properties.[1] Maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental results and for ensuring its therapeutic efficacy in drug development.

Q2: What are the primary factors that can cause this compound to degrade?

Based on the general principles of chemical stability for natural products and compounds with similar functional groups, the primary factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, oxygen (oxidation), and inappropriate pH levels in solution.[3][4][5]

Q3: How can I visually identify if my this compound sample has degraded?

Visual signs of degradation can include a change in color (e.g., development of a yellowish or brownish tint) of the solid compound or solution, and a decrease in the clarity of solutions. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment.

Q4: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container (e.g., amber vial) under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, preferably -20°C or below. For solutions, use of de-gassed solvents and storage at low temperatures is also recommended.

Troubleshooting Guide

Issue 1: Loss of biological activity or inconsistent experimental results.

Possible Cause: Degradation of this compound leading to a lower concentration of the active compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the compound has been stored under the recommended conditions (see FAQ Q4).

  • Perform Purity Analysis: Assess the purity of your this compound sample using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] Compare the results with the certificate of analysis or a freshly prepared standard.

  • Conduct a Forced Degradation Study: To understand the stability of this compound under your experimental conditions, you can perform a forced degradation study.[6] This involves exposing the compound to stress conditions (e.g., heat, light, acid, base, oxidizing agents) to identify potential degradation products and pathways.

Issue 2: Appearance of unexpected peaks in my chromatogram.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Analyze Blank Samples: Run a blank sample (solvent only) to rule out contamination from the solvent or analytical system.

  • Characterize Unknown Peaks: Use LC-MS/MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the unknown peaks.[7] This information can provide insights into the degradation mechanism.

  • Review Experimental Protocol: Examine your experimental workflow for any steps where the compound might be exposed to harsh conditions (e.g., prolonged exposure to light, high temperatures, or incompatible reagents).

Data Presentation

Table 1: Hypothetical Degradation of this compound Under Various Stress Conditions (Forced Degradation Study)

Stress ConditionDurationThis compound Remaining (%)Major Degradation Products
0.1 M HCl24 hours95.2Isomeric compounds
0.1 M NaOH24 hours88.5Oxidized and ring-opened products
3% H₂O₂24 hours75.8Oxidized derivatives
Heat (60°C)48 hours92.1Thermally induced isomers
Light (Xenon lamp)24 hours85.3Photo-oxidized products

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • 0-20 min: 60% to 90% acetonitrile

    • 20-25 min: 90% acetonitrile

    • 25-30 min: Return to 60% acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in methanol to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study
  • Acidic Degradation: Dissolve this compound in 0.1 M HCl and incubate at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Degradation: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to a xenon lamp (simulating sunlight) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using the HPLC method described in Protocol 1 to determine the percentage of remaining this compound and to observe the formation of degradation products.

Visualizations

degradation_pathway Sargachromanol_D This compound Oxidized_Products Oxidized Products (e.g., Quinones) Sargachromanol_D->Oxidized_Products Oxidation (O₂, H₂O₂) Light Isomers Isomeric Products Sargachromanol_D->Isomers Heat Acid Ring_Opened_Products Ring-Opened Products Sargachromanol_D->Ring_Opened_Products Strong Base

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Results or Suspected Degradation check_storage Verify Storage Conditions (-20°C, dark, inert atm.) start->check_storage purity_analysis Perform Purity Analysis (HPLC, LC-MS) check_storage->purity_analysis compare_results Compare to Standard or Certificate of Analysis purity_analysis->compare_results degradation_confirmed Degradation Confirmed? compare_results->degradation_confirmed identify_cause Investigate Cause: Forced Degradation Study Review Protocol degradation_confirmed->identify_cause Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No implement_changes Implement Corrective Actions: Optimize Storage Modify Protocol identify_cause->implement_changes end Problem Resolved implement_changes->end

Caption: Troubleshooting workflow for this compound degradation.

decision_tree root New peaks in chromatogram? yes_new_peaks Yes root->yes_new_peaks no_new_peaks No root->no_new_peaks check_blank Peaks present in blank? yes_new_peaks->check_blank lower_peak Lower peak area for This compound? no_new_peaks->lower_peak yes_blank Contamination check_blank->yes_blank Yes no_blank Degradation Product check_blank->no_blank No yes_lower_peak Possible degradation to non-UV active products or sample prep error lower_peak->yes_lower_peak Yes no_lower_peak No significant degradation lower_peak->no_lower_peak No

Caption: Decision tree for identifying the cause of analytical discrepancies.

References

Technical Support Center: Enhancing the Bioavailability of Sargachromanol D for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Sargachromanol D, a promising but poorly water-soluble compound.

Troubleshooting Guides

Researchers often face challenges with the low oral bioavailability of hydrophobic compounds like this compound, leading to inconsistent or lower-than-expected in vivo efficacy. This guide provides structured advice on formulation strategies to overcome these issues.

Issue: Low and Variable Plasma Concentrations of this compound Post-Oral Administration

Low and erratic plasma concentrations are typically a direct consequence of the poor aqueous solubility and dissolution rate of this compound in the gastrointestinal tract. Enhancing the dissolution and absorption is key to achieving reliable in vivo data.

Table 1: Comparison of Formulation Strategies to Enhance Oral Bioavailability of Poorly Soluble Drugs

Formulation StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[1][2][3]Simple, well-established techniques (micronization, nanosuspension).[1][3]Can lead to particle aggregation; may not be sufficient for extremely hydrophobic compounds.
Lipid-Based Formulations This compound is dissolved in a lipid carrier, which can be emulsified in the gut to facilitate absorption.[2][4][5]Can significantly improve bioavailability for lipophilic drugs; can be tailored for self-emulsifying drug delivery systems (SEDDS).[6]Potential for in vivo variability depending on digestion; physical and chemical stability of the formulation can be a concern.[7]
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix at a molecular level, creating an amorphous solid with improved dissolution.[3][8]Can lead to supersaturation and significantly increased dissolution rates.[9]Amorphous form may recrystallize over time, affecting stability and performance.[5]
Complexation Encapsulation of the hydrophobic drug molecule within a cyclodextrin cavity, which has a hydrophilic exterior.[1][2]Increases aqueous solubility and dissolution.[1]The large size of cyclodextrins can limit the drug loading capacity.
Experimental Protocol: Preparation of a this compound Nanosuspension using High-Pressure Homogenization

This protocol describes a common top-down method for producing drug nanocrystals, which can significantly improve the dissolution rate and bioavailability of this compound.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Preparation of the Pre-suspension:

    • Dissolve the stabilizer in purified water to create a 1-2% (w/v) solution.

    • Disperse a known amount of this compound (e.g., 5% w/v) into the stabilizer solution.

    • Stir the mixture with a high-speed stirrer (e.g., 8000 rpm) for 30 minutes to form a coarse suspension.

  • High-Pressure Homogenization:

    • Pass the pre-suspension through a high-pressure homogenizer.

    • Apply a pressure of approximately 1500 bar for 20-30 cycles.

    • Monitor the particle size distribution using a dynamic light scattering (DLS) instrument after every 5 cycles until the desired particle size (typically < 500 nm) is achieved.

  • Characterization:

    • Measure the final particle size, polydispersity index (PDI), and zeta potential.

    • Assess the crystallinity of the processed this compound using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).

  • In Vivo Administration:

    • The resulting nanosuspension can be directly used for oral gavage in animal studies.

Workflow for Bioavailability Enhancement

G cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation Low Bioavailability Low Bioavailability Particle Size Reduction Particle Size Reduction Low Bioavailability->Particle Size Reduction Lipid Formulation Lipid Formulation Low Bioavailability->Lipid Formulation Solid Dispersion Solid Dispersion Low Bioavailability->Solid Dispersion Complexation Complexation Low Bioavailability->Complexation Dissolution Testing Dissolution Testing Particle Size Reduction->Dissolution Testing Lipid Formulation->Dissolution Testing Solid Dispersion->Dissolution Testing Complexation->Dissolution Testing Physical Stability Physical Stability Dissolution Testing->Physical Stability Pharmacokinetic Study Pharmacokinetic Study Physical Stability->Pharmacokinetic Study Efficacy Study Efficacy Study Pharmacokinetic Study->Efficacy Study

Caption: Workflow for enhancing the in vivo bioavailability of a poorly soluble compound.

Frequently Asked Questions (FAQs)

Q1: We observe a significant first-pass effect with this compound. How can we mitigate this?

A1: The first-pass effect, or pre-systemic metabolism in the gut wall and liver, can significantly reduce the amount of active drug reaching systemic circulation.[10] While formulation strategies primarily aim to improve absorption, some can also help bypass this effect. Lipid-based formulations, particularly those forming long-chain triglycerides, can promote lymphatic absorption, which bypasses the portal circulation and first-pass metabolism.[5][6] Additionally, co-administration with inhibitors of relevant metabolizing enzymes (e.g., cytochrome P450 enzymes), if known, could be explored, but this may introduce complexities in data interpretation.

Q2: What is the mechanism of action of this compound that we should consider when designing efficacy studies?

A2: this compound has been reported to exhibit dual functionality as an L-type Ca2+ channel blocker and an endothelin A/B2 receptor antagonist, which contributes to its antihypertensive effects.[11] Furthermore, it has demonstrated anti-inflammatory properties by activating the Nrf2/HO-1 signaling pathway and inhibiting the NF-κB and MAPK signaling pathways in macrophages.[12][13][14] When designing in vivo efficacy studies, it is crucial to select models that are responsive to these mechanisms. For example, models of hypertension or inflammation would be appropriate.[11][15]

This compound Anti-Inflammatory Signaling Pathway

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway inhibits MAPK Pathway MAPK Pathway This compound->MAPK Pathway inhibits HO-1 HO-1 Nrf2->HO-1 activates Anti-inflammatory Effects Anti-inflammatory Effects HO-1->Anti-inflammatory Effects leads to LPS LPS LPS->NF-κB Pathway activates LPS->MAPK Pathway activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines induces MAPK Pathway->Pro-inflammatory Cytokines induces

Caption: Simplified signaling pathway for the anti-inflammatory action of this compound.

Q3: How do we choose the right animal model for our in vivo bioavailability studies?

A3: The choice of animal model is critical and depends on the specific research question. For initial pharmacokinetic screening, rats are commonly used due to their well-characterized physiology and the availability of historical data.[10] However, it's important to consider species differences in gastrointestinal physiology and drug metabolism. For instance, the pH of the stomach and intestines, transit time, and the expression of metabolic enzymes and transporters can all vary between species and influence oral bioavailability.[16] For efficacy studies, the model should be relevant to the therapeutic indication of this compound, such as spontaneously hypertensive rats for its antihypertensive effects.[11]

Q4: Can we simply dissolve this compound in an organic solvent like DMSO for oral administration?

A4: While dissolving this compound in a small amount of a water-miscible organic solvent like DMSO and then diluting it with an aqueous vehicle is a common practice in early-stage in vivo studies, it has significant drawbacks. Upon oral administration, the organic solvent rapidly disperses in the aqueous environment of the stomach, which can cause the poorly soluble drug to precipitate into large, non-absorbable particles.[8] This can lead to low and highly variable absorption. It is generally recommended to use a more robust formulation approach, such as a nanosuspension, lipid-based formulation, or solid dispersion, to ensure more consistent and reliable results.

Logical Flow for Formulation Selection

G Start Start Is the compound thermally stable? Is the compound thermally stable? Start->Is the compound thermally stable? Consider Solid Dispersion (Melt Extrusion) Consider Solid Dispersion (Melt Extrusion) Is the compound thermally stable?->Consider Solid Dispersion (Melt Extrusion) Yes Is the compound lipophilic (LogP > 2)? Is the compound lipophilic (LogP > 2)? Is the compound thermally stable?->Is the compound lipophilic (LogP > 2)? No End End Consider Solid Dispersion (Melt Extrusion)->End Consider Lipid-Based Formulation (SEDDS) Consider Lipid-Based Formulation (SEDDS) Is the compound lipophilic (LogP > 2)?->Consider Lipid-Based Formulation (SEDDS) Yes Consider Particle Size Reduction (Nanosuspension) Consider Particle Size Reduction (Nanosuspension) Is the compound lipophilic (LogP > 2)?->Consider Particle Size Reduction (Nanosuspension) No Consider Lipid-Based Formulation (SEDDS)->End Consider Particle Size Reduction (Nanosuspension)->End

Caption: Decision tree for selecting a suitable bioavailability enhancement strategy.

References

Technical Support Center: Analysis of Sargachromanol D by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Sargachromanol D.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, referred to as ion enhancement.[3][4][5] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: What are the common causes of matrix effects?

A2: Matrix effects are typically caused by endogenous components of the biological sample (e.g., phospholipids, salts, proteins) or exogenous substances (e.g., anticoagulants, dosing vehicles) that co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.[2] Compounds with high polarity, basicity, or high mass are often responsible for these effects.[3]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the MS source.[2][6] A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the retention time ranges where ion suppression or enhancement occurs.[6]

  • Post-Extraction Spike Method: This quantitative approach compares the peak area of this compound in a solution prepared in a clean solvent to the peak area of a blank matrix extract spiked with the same concentration of this compound after the extraction process.[2] The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.[2]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help with matrix effects?

A4: A stable isotope-labeled internal standard is a version of this compound where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[7] Since a SIL-IS is chemically identical to this compound, it co-elutes and experiences the same matrix effects. By measuring the ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor reproducibility of this compound quantification between samples. Significant and variable matrix effects between different sample lots.[2]1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[8] 2. Improve Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9] 3. Optimize Chromatography: Adjust the mobile phase or gradient to better separate this compound from the interfering compounds.
Low sensitivity or inability to reach the required limit of quantification (LOQ). Ion suppression is reducing the signal intensity of this compound.[1][4]1. Enhance Sample Cleanup: Use a more selective sample preparation technique. Mixed-mode SPE can be particularly effective at removing a broad range of interferences.[10] 2. Chromatographic Separation: Modify the LC method to shift the retention time of this compound away from regions of high ion suppression.[6] 3. Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components.[3][11]
Inconsistent results when switching between different LC-MS/MS systems. Differences in ion source design and efficiency can lead to varying susceptibility to matrix effects.[6]1. Re-evaluate Matrix Effects: Perform a matrix effect assessment on the new instrument. 2. Optimize Ion Source Parameters: Adjust settings such as gas flows, temperature, and voltages to minimize matrix effects on the new system.
Calibration curve is non-linear. Matrix effects may be concentration-dependent.[2]1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples experience similar matrix effects. 2. Employ the Standard Addition Method: This involves adding known amounts of this compound to aliquots of the sample to create a calibration curve within each sample's unique matrix.[12][13]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare two sets of solutions:

    • Set A (Neat Solution): Spike a known concentration of this compound (e.g., at low, medium, and high QC levels) into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process a blank matrix sample through the entire sample preparation procedure. Spike the same concentrations of this compound as in Set A into the final, extracted matrix.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for each concentration level:

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

  • Interpretation:

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for this compound and the specific matrix.

  • Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.

  • Equilibration: Pass a solution similar to the sample loading solvent (e.g., water or buffer) through the cartridge to prepare it for sample loading.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Pass a wash solvent through the cartridge to remove weakly bound interfering compounds while retaining this compound.

  • Elution: Elute this compound from the cartridge using a strong solvent.

  • Evaporation and Reconstitution: Evaporate the elution solvent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions PoorReproducibility Poor Reproducibility AssessME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) PoorReproducibility->AssessME LowSensitivity Low Sensitivity LowSensitivity->AssessME OptimizeSamplePrep Optimize Sample Prep (SPE, LLE) AssessME->OptimizeSamplePrep OptimizeChromo Optimize Chromatography AssessME->OptimizeChromo UseSILIS Use SIL-IS AssessME->UseSILIS MatrixMatchedCal Matrix-Matched Calibration AssessME->MatrixMatchedCal

Caption: Troubleshooting workflow for addressing matrix effects.

MitigationStrategies cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical / Compensation Mitigation Mitigation of Matrix Effects SamplePrep Sample Preparation Mitigation->SamplePrep Chromatography Chromatography Mitigation->Chromatography Calibration Calibration Strategy Mitigation->Calibration Dilution Dilution SamplePrep->Dilution SPE Solid-Phase Extraction SamplePrep->SPE LLE Liquid-Liquid Extraction SamplePrep->LLE PPT Protein Precipitation SamplePrep->PPT UPLC UPLC/UHPLC Chromatography->UPLC Gradient Gradient Optimization Chromatography->Gradient SIL_IS Stable Isotope-Labeled IS Calibration->SIL_IS StandardAddition Standard Addition Calibration->StandardAddition MatrixMatched Matrix-Matched Standards Calibration->MatrixMatched

Caption: Key strategies for mitigating matrix effects.

References

Technical Support Center: Scaling Up the Purification of Sargachromanol D for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and scaling-up of Sargachromanol D.

Frequently Asked Questions (FAQs)

1. What is this compound and from which sources can it be isolated?

This compound is a meroterpenoid compound belonging to the chromanol class.[1] It is a bioactive natural product that has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[2] The primary natural sources of this compound are brown algae of the genus Sargassum, particularly Sargassum siliquastrum.[1][2]

2. What are the general steps for the extraction and purification of this compound?

The general workflow for isolating this compound involves the following key stages:

  • Biomass Preparation: The collected Sargassum seaweed is washed, dried, and ground to a fine powder to increase the surface area for efficient extraction.[3]

  • Extraction: The powdered seaweed is extracted with an organic solvent, typically ethanol or methanol, to isolate a crude extract containing this compound and other metabolites.[3][4]

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity and obtain a fraction enriched with this compound.

  • Chromatographic Purification: The enriched fraction is further purified using one or more chromatographic techniques, such as column chromatography or centrifugal partition chromatography (CPC), to isolate this compound from other closely related compounds.[5][6]

  • Final Polishing: A final purification step, often using preparative High-Performance Liquid Chromatography (prep-HPLC), may be employed to achieve high purity of the final compound.[7]

  • Compound Identification and Quantification: The purified this compound is identified and its purity is confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8][9][10][11] Quantification is typically performed using HPLC-UV.[12][13][14][15]

3. What are the key challenges when scaling up the purification of this compound?

Scaling up the purification of this compound presents several challenges common to natural product isolation:

  • Low Concentration in Source Material: this compound is often present in low concentrations in the seaweed, requiring the processing of large amounts of biomass to obtain sufficient quantities for preclinical studies.

  • Co-elution of Impurities: Extracts from Sargassum species contain a complex mixture of similar compounds, including other sargachromanols, which can co-elute with this compound during chromatography, making purification difficult.[16][17][18][19]

  • Compound Stability: this compound, like many phenolic compounds, may be susceptible to degradation by heat, light, and oxidative conditions during extraction and purification.[20][21]

  • Process Optimization: Chromatographic methods developed at the lab scale may not be directly transferable to a larger scale and require significant optimization of parameters such as column size, flow rate, and solvent consumption.[22][23]

4. How can I store purified this compound to ensure its stability?

While specific stability data for this compound is limited, general best practices for storing phenolic compounds should be followed. It is recommended to store purified this compound as a solid or in a non-polar, aprotic solvent at low temperatures (-20°C or below) in a tightly sealed container, protected from light and oxygen to minimize degradation.[20]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Low yield of crude extract 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper grinding of seaweed.1. Use a more effective solvent like 75% ethanol.[3] 2. Optimize extraction time and temperature; for instance, alkaline extraction at 65°C for 3 hours has shown good yields for related compounds.[24] 3. Ensure the seaweed is ground to a fine powder (e.g., 400-mesh) to maximize surface area.[3]
Co-elution of this compound with other sargachromanols in reverse-phase HPLC Similar polarity and structure of sargachromanol analogues.1. Optimize the mobile phase composition by adjusting the ratio of organic solvent to water.[22][25] 2. Try a different stationary phase with alternative selectivity. 3. Employ a two-dimensional HPLC approach for complex separations.[16]
Degradation of this compound during purification 1. Exposure to high temperatures. 2. Presence of oxidative enzymes. 3. Exposure to light.1. Perform extraction and chromatography at room temperature or below. 2. Use solvents with antioxidants or perform extractions under an inert atmosphere (e.g., nitrogen). 3. Protect the sample from light by using amber glassware or covering containers with aluminum foil.
Poor resolution in column chromatography 1. Inappropriate mobile phase. 2. Column overloading. 3. Improperly packed column.1. Perform small-scale experiments to determine the optimal solvent system for separation. 2. Reduce the amount of sample loaded onto the column. 3. Ensure the column is packed uniformly to prevent channeling.[25]
Inconsistent retention times in HPLC 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in temperature.1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a guard column and regularly wash the column with a strong solvent to remove adsorbed impurities.[26] 3. Use a column oven to maintain a consistent temperature.

Data Presentation

Table 1: Comparison of Extraction Methods for Sargachromanols from Sargassum species
Extraction MethodSolventTemperature (°C)Pressure (bar)Yield of Bioactive Fraction (%)Reference
Solid-Liquid ExtractionMethanolRoom Temp.AmbientNot specified[9]
Supercritical Fluid ExtractionCO2 + Ethanol45250Not specified[9]
Pressurized Liquid ExtractionNot specified25Not specifiedNot specified[9]
Pressurized Liquid ExtractionNot specified100Not specifiedNot specified[9]
Ethanol Extraction75% EthanolRoom Temp.Ambient5.94[3]

Note: The yields of specific sargachromanols were not detailed in percentage terms in the cited literature, but the studies compared the relative effectiveness of these methods.

Table 2: Yield of Fucoidan (a related polysaccharide) from Sargassum species using different extraction parameters
Extraction TypeTemperature (°C)Time (hours)Yield (% w/w)Reference
Alkaline6533.81 ± 0.73[24]
Acidic8550.13 ± 0.05[24]

This table illustrates how extraction parameters can significantly impact the yield of compounds from Sargassum and is presented as a proxy due to the lack of specific yield data for this compound under varying conditions.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from Sargassum siliquastrum
  • Preparation of Seaweed:

    • Wash fresh Sargassum siliquastrum with tap water to remove salt and debris.

    • Dry the seaweed in a well-ventilated area, avoiding direct sunlight, until it is brittle.

    • Grind the dried seaweed into a fine powder using a blender or mill.

  • Ethanol Extraction:

    • Soak the powdered seaweed (1 kg) in 75% ethanol (5 L) at room temperature for 24 hours with occasional stirring.[3]

    • Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times with fresh ethanol.

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water (1 L).

    • Perform liquid-liquid partitioning sequentially with an equal volume of n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L).

    • Collect the ethyl acetate fraction, which is expected to be enriched with sargachromanols.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield the enriched fraction.

Protocol 2: Purification of this compound using Centrifugal Partition Chromatography (CPC)

Note: This protocol is adapted from the purification of Sargachromanol E and may require optimization for this compound.[5]

  • Preparation of Solvent System:

    • Prepare a biphasic solvent system of n-hexane:ethyl acetate:methanol:water in a volume ratio of 5:5:7:3.[5]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) and lower (mobile) phases before use.

  • CPC Operation:

    • Fill the CPC column with the stationary phase (upper phase).

    • Set the rotational speed of the centrifuge (e.g., 1000 rpm, this will depend on the instrument).

    • Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 10 mL/min) until hydrodynamic equilibrium is reached.

    • Dissolve the enriched ethyl acetate fraction in the mobile phase and inject it into the column.

    • Collect fractions at regular intervals using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Pool the fractions containing the pure compound and evaporate the solvent.

Protocol 3: Quantification of this compound using HPLC-UV
  • Preparation of Standards and Samples:

    • Prepare a stock solution of purified this compound of known concentration in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve a known weight of the crude extract or purified fraction in methanol for analysis.[13]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used for the separation of phenolic compounds.[12] Optimization will be required.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for chromanols (e.g., 280 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_preparation Biomass Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis raw_seaweed Sargassum sp. Collection wash_dry Washing & Drying raw_seaweed->wash_dry grind Grinding wash_dry->grind extraction Solvent Extraction (e.g., 75% Ethanol) grind->extraction partitioning Solvent Partitioning (Hexane/EtOAc/Water) extraction->partitioning column_chrom Column Chromatography / CPC partitioning->column_chrom prep_hplc Preparative HPLC (Optional) column_chrom->prep_hplc analysis Purity & Identity Confirmation (HPLC, NMR, MS) prep_hplc->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Experimental workflow for the purification of this compound.

mapk_pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response sargachromanol_d This compound p38 p38 sargachromanol_d->p38 Inhibits Phosphorylation jnk JNK sargachromanol_d->jnk Inhibits Phosphorylation erk1_2 ERK1/2 sargachromanol_d->erk1_2 Inhibits Phosphorylation inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ask1_tak1 ASK1/TAK1 inflammatory_stimuli->ask1_tak1 Activates mkk3_6 MKK3/6 ask1_tak1->mkk3_6 mkk4_7 MKK4/7 ask1_tak1->mkk4_7 mek1_2 MEK1/2 ask1_tak1->mek1_2 mkk3_6->p38 Phosphorylates mkk4_7->jnk Phosphorylates mek1_2->erk1_2 Phosphorylates inflammatory_response Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) p38->inflammatory_response jnk->inflammatory_response erk1_2->inflammatory_response

Caption: this compound's inhibitory effect on the MAPK signaling pathway.[5][27][28][29][30]

References

Validation & Comparative

Comparing the antioxidant activity of Sargachromanol D and fucoxanthin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antioxidant Activities of Sargachromanol D and Fucoxanthin

This guide provides a detailed comparison of the antioxidant properties of two marine-derived compounds, this compound and fucoxanthin. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications of these natural products. The comparison includes quantitative data from various antioxidant assays, detailed experimental protocols, and an exploration of the underlying molecular mechanisms and signaling pathways.

Introduction to the Compounds

This compound is a meroterpenoid, a class of chemical compounds having a mixed biosynthetic origin, that is isolated from brown algae of the genus Sargassum.[1][2] Meroterpenoids from this genus have demonstrated significant radical-scavenging activity.[1][2] The antioxidant capacity of chromanols like this compound is attributed to their structural and electronic properties, which allow them to scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT).[1][3]

Fucoxanthin is a prominent carotenoid, specifically a xanthophyll, found in the chloroplasts of brown seaweeds and diatoms.[4][5][6] Its unique chemical structure, which includes an allenic bond and a 5,6-monoepoxide, gives it potent antioxidant properties.[4][6] Fucoxanthin has been extensively studied for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][7][8]

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and fucoxanthin have been evaluated using various in vitro assays. While direct comparative studies are limited, the following table summarizes representative data from different studies to provide a quantitative perspective. The IC50 value represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.

AssayThis compound (IC50)Fucoxanthin (IC50)Reference Compound (IC50)
DPPH Radical Scavenging Data not available in direct µg/mL format; noted to have significant scavenging activity[2]322.58 µg/mL[5]Ascorbic Acid (Vitamin C)
ABTS Radical Scavenging Not widely reportedNot widely reported in IC50; noted to have strong activity[6]Trolox
Cellular Antioxidant Activity (CAA) Not widely reportedNot widely reportedQuercetin

Note: The presented values are sourced from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9][10]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[11] Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[11] This solution should be freshly prepared and protected from light.[11]

  • Sample Preparation: Dissolve the test compounds (this compound or fucoxanthin) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.[11]

  • Reaction: Add a defined volume of each sample dilution to a cuvette or a well of a 96-well plate. Then, add an equal volume of the DPPH working solution to initiate the reaction.[11] A blank containing only the solvent and DPPH solution is also prepared.[11]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 30 minutes.[11]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or a microplate reader.[11][12]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity of the test compound is measured by its ability to quench this color by donating electrons or hydrogen atoms.[13]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of 7 mM ABTS and 2.45 mM potassium persulfate in water.[14][15] Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical.[13][14]

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox).[16]

  • Reaction: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.[15]

  • Incubation: Incubate the mixture at room temperature for a defined time (e.g., 10 minutes).[14]

  • Measurement: Read the absorbance at 734 nm.[13][14]

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay, comparing the absorbance of the sample to that of a control.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, accounting for factors like cell uptake and metabolism.[17][18] It typically uses a probe like 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by reactive oxygen species (ROS).[17]

Protocol:

  • Cell Culture: Seed adherent cells, such as HepG2, in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluence.[19][20]

  • Cell Treatment: Wash the cells with phosphate-buffered saline (PBS).[21] Then, incubate the cells with the test compounds or a standard like quercetin, along with the DCFH-DA probe (e.g., 50 µM) for 1 hour.[17][19]

  • Induction of Oxidative Stress: After incubation, wash the cells again to remove the treatment medium.[19] Add a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP), to all wells except the blank.[19][21]

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 538 nm.[19][21] Readings are taken kinetically over a period of 1 hour at regular intervals (e.g., every 5 minutes).[17][19]

  • Calculation: The CAA value is calculated from the area under the curve of fluorescence versus time and is often expressed as micromoles of quercetin equivalents (QE).[19]

Visualization of Workflows and Pathways

Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Radical Solution (DPPH or ABTS) r1 Mix Sample/Standard with Radical Solution p1->r1 p2 Prepare Sample Dilutions p2->r1 p3 Prepare Standard (e.g., Ascorbic Acid) p3->r1 r2 Incubate in Dark (e.g., 30 min) r1->r2 a1 Measure Absorbance (517nm for DPPH, 734nm for ABTS) r2->a1 a2 Calculate % Inhibition and IC50 Value a1->a2

Caption: Workflow for in vitro antioxidant assays (DPPH/ABTS).

caa_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement c1 Seed Adherent Cells (e.g., HepG2) in 96-well plate c2 Culture to Confluence c1->c2 t1 Wash Cells with PBS c2->t1 t2 Incubate Cells with Sample + DCFH-DA Probe t1->t2 m1 Wash Cells t2->m1 m2 Add Radical Initiator (AAPH/ABAP) m1->m2 m3 Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) m2->m3 m4 Calculate CAA Value m3->m4

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Signaling Pathway

Both this compound and fucoxanthin have been shown to exert their antioxidant effects not just by direct radical scavenging, but also by modulating endogenous antioxidant defense systems. A key pathway involved is the Nrf2/ARE pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inhibits Compound This compound or Fucoxanthin Compound->Keap1 Inhibits Ub Ubiquitin Proteasome Degradation Keap1->Ub Nrf2 Degradation Nrf2 Nrf2 Nrf2->Keap1 Bound & Inactive Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes Activates Transcription Cell Cellular Protection Genes->Cell Leads to

Caption: The Nrf2/ARE antioxidant signaling pathway.

Mechanisms of Antioxidant Action

This compound

The antioxidant mechanism of this compound is primarily linked to its ability to act as a direct free radical scavenger. Computational studies using density functional theory (DFT) suggest that the hydrogen atom transfer (HAT) mechanism is the most favored pathway for its antioxidant activity.[3] This involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it.[1]

Furthermore, recent studies indicate that sargachromenols can also provide cellular protection through indirect antioxidant mechanisms. Sargachromenol has been shown to activate the Nrf2/HO-1 (Heme Oxygenase-1) signaling pathway.[22][23] By activating the transcription factor Nrf2, it promotes the expression of downstream antioxidant enzymes like HO-1, which enhances the cell's ability to combat oxidative stress.[22][23]

Fucoxanthin

Fucoxanthin exhibits a dual antioxidant mechanism. It is a potent direct scavenger of free radicals, an activity attributed to its unique molecular structure.[6] In vitro assays have consistently demonstrated its ability to neutralize DPPH and other radicals.[5][7]

In addition to direct scavenging, fucoxanthin is a well-documented activator of the Nrf2/ARE signaling pathway.[7][24] It promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes.[8][25] This leads to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis.[24][25] This upregulation of the endogenous antioxidant system contributes significantly to its protective effects against oxidative stress.[24][26]

Conclusion

Both this compound and fucoxanthin are promising antioxidant compounds derived from marine brown algae. While fucoxanthin has been more extensively studied, with a larger body of quantitative data available, both compounds demonstrate significant potential.

  • Direct Antioxidant Activity: Both compounds are effective direct radical scavengers, although quantitative comparisons are challenging due to a lack of standardized, parallel studies.

  • Indirect Antioxidant Activity: A key similarity is their ability to modulate the Nrf2 signaling pathway. This indirect mechanism, which upregulates the cell's own antioxidant defenses, is a crucial aspect of their protective effects and suggests potential for long-term therapeutic benefits against diseases rooted in chronic oxidative stress.

Further research, particularly head-to-head comparative studies using standardized cellular assays, is necessary to fully elucidate the relative potencies and therapeutic potential of this compound and fucoxanthin.

References

Sargachromanol D: A Potent Natural Anti-Inflammatory Agent on Par with Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the landscape of anti-inflammatory drug discovery, the marine-derived compound Sargachromanol D is demonstrating significant promise, exhibiting inhibitory activity comparable to well-established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This comparison guide provides an in-depth analysis of the 50% inhibitory concentration (IC50) values of this compound alongside Indomethacin, Celecoxib, and Dexamethasone, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.

Comparative Analysis of IC50 Values

The anti-inflammatory potential of a compound is frequently quantified by its IC50 value, which represents the concentration required to inhibit a specific biological or biochemical function by 50%. The data presented below summarizes the IC50 values for this compound and commercially available anti-inflammatory drugs, highlighting their potency and selectivity.

CompoundTarget/AssayIC50 ValueCell Line / System
This compound COX-2-derived PGE2 Production15 µMLPS-stimulated RAW 264.7
Indomethacin COX-118 nM - 0.23 µMVarious
COX-226 nM - 0.63 µMVarious
Celecoxib COX-240 nM - 91 nMSf9 cells, Human Dermal Fibroblasts
Dexamethasone Glucocorticoid Receptor38 nMIn vitro binding assay
Lymphocyte Proliferation Inhibition> 1 µM (Resistant) - < 100 nM (Sensitive)Con-A stimulated PBMC

Note: IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus, and assay methodology.

Unraveling the Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of these compounds are mediated through their interaction with key signaling pathways involved in the inflammatory response.

This compound exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and various cytokines.[1] this compound has been shown to suppress the production of these inflammatory molecules, with a notable IC50 value of 15 µM for the inhibition of COX-2-derived PGE2.

Indomethacin is a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 enzymes.[2][3] By inhibiting these enzymes, Indomethacin blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. Its non-selective nature, however, can lead to gastrointestinal side effects due to the inhibition of COX-1, which is involved in maintaining the gastric mucosa.

Celecoxib is a selective COX-2 inhibitor.[4][5] This selectivity allows it to effectively reduce inflammation and pain with a lower risk of gastrointestinal adverse effects compared to non-selective NSAIDs like Indomethacin.[4]

Dexamethasone , a potent synthetic glucocorticoid, acts by binding to the glucocorticoid receptor (GR).[6] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes like COX-2.[6]

Visualizing the Pathways

To illustrate the intricate signaling cascades affected by these compounds, the following diagrams are provided in the DOT language for use with Graphviz.

SargachromanolD_Signaling_Pathway LPS LPS TLR4 TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Activates MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Activates This compound This compound This compound->NF-kB Pathway Inhibits This compound->MAPK Pathway Inhibits Pro-inflammatory Mediators Pro-inflammatory Mediators NF-kB Pathway->Pro-inflammatory Mediators Induces MAPK Pathway->Pro-inflammatory Mediators Induces

Caption: this compound inhibits LPS-induced inflammatory pathways.

NSAID_Signaling_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Indomethacin Indomethacin COX-1 COX-1 Indomethacin->COX-1 Inhibits Indomethacin->COX-2 Inhibits Celecoxib Celecoxib Celecoxib->COX-2 Selectively Inhibits Prostaglandins Prostaglandins COX-1->Prostaglandins COX-2->Prostaglandins

Caption: Mechanism of action for Indomethacin and Celecoxib.

Dexamethasone_Signaling_Pathway Dexamethasone Dexamethasone Glucocorticoid Receptor Glucocorticoid Receptor GR Complex GR Complex Glucocorticoid Receptor->GR Complex Forms Nucleus Nucleus GR Complex->Nucleus Translocates to Anti-inflammatory Proteins Anti-inflammatory Proteins Nucleus->Anti-inflammatory Proteins Upregulates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Downregulates

Caption: Dexamethasone's genomic mechanism of action.

Experimental Protocols

The determination of the anti-inflammatory activity of this compound and the comparator drugs involves standardized in vitro assays. A representative experimental workflow for assessing the inhibition of PGE2 production is outlined below.

PGE2_Inhibition_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 PGE2 Measurement Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with compound Pre-treat with compound Seed RAW 264.7 cells->Pre-treat with compound Stimulate with LPS Stimulate with LPS Pre-treat with compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect supernatant Collect supernatant Incubate->Collect supernatant ELISA for PGE2 ELISA for PGE2 Collect supernatant->ELISA for PGE2 Data Analysis (IC50) Data Analysis (IC50) ELISA for PGE2->Data Analysis (IC50)

Caption: Workflow for PGE2 inhibition assay.

Detailed Methodology for PGE2 Inhibition Assay:

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the comparator drugs. The cells are pre-incubated for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.

  • Incubation: The plates are incubated for 24 hours to allow for the production of PGE2.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of PGE2 inhibition for each compound concentration is calculated relative to the LPS-stimulated control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound demonstrates significant anti-inflammatory activity by inhibiting key inflammatory pathways, with a potency that warrants further investigation as a potential therapeutic agent. Its ability to suppress PGE2 production, a critical mediator of inflammation, positions it as a compelling natural alternative to existing anti-inflammatory drugs. The data and methodologies presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising marine compound.

References

Head-to-head comparison of Sargachromanol D and sargaquinoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Sargachromanol D and sargaquinoic acid, two prominent meroterpenoids isolated from brown algae of the genus Sargassum, have garnered significant attention within the scientific community for their diverse and potent biological activities. Both compounds are recognized for their potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects. This guide provides a detailed head-to-head comparison of this compound and sargaquinoic acid, presenting key experimental data, outlining methodologies, and illustrating their mechanisms of action through signaling pathway diagrams. This objective comparison aims to equip researchers and drug development professionals with the necessary information to advance their research and development endeavors.

Quantitative Bioactivity Comparison

The following table summarizes the key quantitative data on the biological activities of this compound and sargaquinoic acid, as reported in the scientific literature.

Biological ActivityTarget/AssayThis compoundSargaquinoic AcidReference
Anti-hypertensive L-type Ca²⁺ channel antagonismDual antagonistNot Reported[1]
Endothelin A/B₂ receptor antagonismDual antagonistNot Reported[1]
Blood pressure reduction in vivo80 mg/kg (oral, SHRs)Not Reported[1]
Anti-inflammatory Nitric Oxide (NO) Production InhibitionNot ReportedInhibits LPS-induced NO production[2][3]
iNOS Protein Expression InhibitionNot ReportedInhibits LPS-induced iNOS expression[2][3][4]
COX-2 Protein Expression InhibitionNot ReportedInhibits LPS-induced COX-2 expression[4]
Apoptosis-Inducing Caspase-3, -8, -9, PARP activationInduces activationInduces activation[5][6]
Enhancement of UVB-induced apoptosisNot ReportedEnhances UVB-induced apoptosis[5]
Adipocyte Differentiation PPARα/γ activationNot ReportedDual agonist[7]

SHRs: Spontaneously Hypertensive Rats

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and sargaquinoic acid.

Anti-inflammatory Activity Assessment

Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For experiments, cells are pre-treated with various concentrations of sargaquinoic acid for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.[2][4]

Nitric Oxide (NO) Production Assay: NO production is measured in the culture medium using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.[2]

Western Blot Analysis for iNOS and COX-2 Expression: Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and β-actin (as a loading control), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Anti-hypertensive Activity Assessment

Ex Vivo Vasoconstriction Assay: Rabbit basilar arteries are isolated and mounted in a myograph system. The arteries are pre-contracted with high K⁺ depolarization or endothelin-1 (ET-1). The vasodilatory effect of this compound is then assessed by cumulatively adding the compound to the bath.[1]

In Vivo Blood Pressure Measurement: Spontaneously hypertensive rats (SHRs) are administered this compound orally at a dose of 80 mg/kg. Systolic and diastolic blood pressure are measured at various time points (e.g., 2 hours and 24 hours post-administration) using the tail-cuff method.[1]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and sargaquinoic acid are mediated through the modulation of several key signaling pathways.

Sargaquinoic Acid: Anti-inflammatory Signaling

Sargaquinoic acid exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and JNK signaling pathways in macrophages stimulated with LPS.[2][3] This leads to a downstream reduction in the expression of pro-inflammatory mediators.

Sargaquinoic_Acid_Anti_inflammatory cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Nucleus Nucleus iNOS_COX2 iNOS, COX-2 (Inflammatory Mediators) NFκB_nuc->iNOS_COX2 Transcription SQA Sargaquinoic Acid SQA->JNK SQA->IκBα Inhibits Degradation

Caption: Sargaquinoic acid's anti-inflammatory mechanism.

This compound: Anti-hypertensive Signaling

This compound demonstrates a dual-action mechanism for its anti-hypertensive effects by acting as both an L-type Ca²⁺ channel blocker and an antagonist for endothelin A/B₂ receptors.[1] This dual antagonism leads to vasodilation and a reduction in blood pressure.

Sargachromanol_D_Antihypertensive ET1 Endothelin-1 (ET-1) ET_Receptor Endothelin A/B₂ Receptors ET1->ET_Receptor Depolarization Depolarization L_type_Ca_Channel L-type Ca²⁺ Channel Depolarization->L_type_Ca_Channel Ca_Influx Ca²⁺ Influx ET_Receptor->Ca_Influx L_type_Ca_Channel->Ca_Influx Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction SCD This compound SCD->ET_Receptor SCD->L_type_Ca_Channel

Caption: this compound's dual anti-hypertensive action.

Summary and Future Directions

Both this compound and sargaquinoic acid, derived from Sargassum, exhibit promising pharmacological properties. Sargaquinoic acid has been well-characterized for its anti-inflammatory and pro-apoptotic activities, with its mechanism of action involving the modulation of key inflammatory signaling pathways. In contrast, this compound has demonstrated a unique dual-action anti-hypertensive effect, suggesting its potential as a novel therapeutic for cardiovascular diseases.

While this guide provides a comparative overview based on available data, direct comparative studies evaluating the potency and efficacy of these two compounds under the same experimental conditions are lacking. Future research should focus on such head-to-head comparisons across a broader range of biological assays to fully elucidate their therapeutic potential and differential activities. Such studies will be invaluable for guiding the selection and development of these natural products into clinically relevant therapeutic agents.

References

Unveiling the Antihypertensive Promise of Sargachromanol D: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of Sargachromanol D, a novel compound isolated from marine brown algae, reveals a promising dual-action mechanism for the management of hypertension. This guide offers a comparative analysis of this compound against established antihypertensive agents, nifedipine and captopril, supported by experimental data from various hypertension models.

This compound, a meroterpenoid derived from Sargassum serratifolium, has emerged as a compelling candidate in the quest for new hypertension therapies. Its unique mechanism, acting as both an L-type Ca2+ channel blocker and an endothelin A/B2 receptor antagonist, sets it apart from conventional treatments and suggests a broad spectrum of efficacy, particularly in challenging forms of hypertension. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence, comparing its performance with the well-established calcium channel blocker, nifedipine, and the angiotensin-converting enzyme (ACE) inhibitor, captopril.

Comparative Efficacy in Hypertension Models

To contextualize the therapeutic potential of this compound, its performance has been evaluated alongside nifedipine and captopril in preclinical hypertension models. The following tables summarize the key quantitative data from these studies.

In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.

CompoundDoseRoute of AdministrationMaximum Reduction in Systolic Blood Pressure (SBP)Duration of Action
This compound 80 mg/kgOralSignificant reductionMaintained for 24 hours[1]
Nifedipine 5 mg/kgOral49%Not specified[2]
Captopril 100 mg/kg/dayOralSignificant reductionChronic treatment[3]
In Vitro Vasodilatory Effects

The vasodilatory properties of this compound and nifedipine were assessed in isolated arterial preparations.

CompoundAgonistEC50 (Concentration for 50% maximal effect)
This compound Potassium Chloride (KCl)1.62 ± 0.63 μM[1]
Endothelin-1 (ET-1)9.8 ± 0.6 μM[1]
Nifedipine Potassium Chloride (KCl)Potent relaxation observed

Note: Direct comparative EC50 values for nifedipine and captopril under identical experimental conditions as this compound were not available in the reviewed literature. Captopril's primary mechanism is not direct vasodilation in this context.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

cluster_SargachromanolD This compound cluster_ChannelsReceptors Cellular Targets cluster_Effects Physiological Effects SargD This compound Ltype L-type Ca2+ Channel SargD->Ltype Blocks ETR Endothelin A/B2 Receptor SargD->ETR Antagonizes Vaso Vasodilation Ltype->Vaso Promotes ETR->Vaso Inhibits (when activated by ET-1) BP Blood Pressure Reduction Vaso->BP

Caption: Dual mechanism of action of this compound.

cluster_Workflow In Vivo Antihypertensive Assay Workflow start Acclimatize Spontaneously Hypertensive Rats (SHR) treatment Administer this compound, Nifedipine, or Captopril (Oral) start->treatment measurement Measure Blood Pressure (Tail-Cuff Method) treatment->measurement analysis Analyze and Compare Blood Pressure Reduction measurement->analysis

Caption: Workflow for in vivo SHR experiments.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the in vivo antihypertensive effects of this compound and comparator drugs.

Materials:

  • Spontaneously Hypertensive Rats (SHR), age and weight matched.

  • This compound, Nifedipine, Captopril.

  • Vehicle control (e.g., 0.5% carboxymethyl cellulose).

  • Oral gavage needles.

  • Non-invasive blood pressure measurement system (tail-cuff method).

  • Animal restrainers.

  • Warming platform.

Procedure:

  • Acclimatization: House SHR in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Baseline Measurement: Acclimate the rats to the restrainer and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations. Record baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) for each rat.

  • Drug Administration: Randomly divide the rats into treatment groups (this compound, Nifedipine, Captopril) and a vehicle control group. Administer the compounds or vehicle orally via gavage at the specified doses.

  • Blood Pressure Monitoring: At predetermined time points (e.g., 2, 4, 6, 8, and 24 hours post-administration), measure SBP and DBP using the tail-cuff method. The rat's tail is placed through a cuff which is inflated and then slowly deflated. A sensor detects the return of blood flow.

  • Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Compare the effects of this compound with the control and other treatment groups using appropriate statistical methods (e.g., ANOVA).

In Vitro Isolated Aortic Ring Vasodilation Assay

Objective: To evaluate the direct vasodilatory effects of this compound on vascular smooth muscle.

Materials:

  • Male Wistar rats (or other suitable strain).

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • Potassium chloride (KCl) and Endothelin-1 (ET-1) for inducing contraction.

  • This compound and Nifedipine.

  • Organ bath system with force transducers.

  • Carbogen gas (95% O2, 5% CO2).

Procedure:

  • Aortic Ring Preparation: Euthanize a rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution. Gently remove adherent connective and adipose tissue. Cut the aorta into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the ring to a fixed hook and the other to a force transducer to record isometric tension.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the bath solution every 15-20 minutes. To check the viability of the rings, induce a contraction with a high concentration of KCl (e.g., 60 mM).

  • Induction of Contraction: After washing out the KCl and allowing the rings to return to baseline, induce a stable contraction with either KCl (to test for L-type Ca2+ channel blocking activity) or Endothelin-1 (to test for ET receptor antagonism).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound or Nifedipine in a cumulative manner to the organ bath, allowing the response to stabilize at each concentration.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by KCl or ET-1. Plot the concentration-response curves and calculate the EC50 values.

L-NAME-Induced Hypertension Model

Objective: To induce hypertension through the inhibition of nitric oxide synthase and evaluate the therapeutic effect of test compounds.

Procedure:

  • Administer Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, to rats (e.g., Sprague-Dawley or Wistar) in their drinking water or via daily oral gavage (typically 40 mg/kg/day) for several weeks.[4][5][6]

  • Monitor blood pressure regularly using the tail-cuff method to confirm the development of hypertension.

  • Once hypertension is established, administer this compound or comparator drugs and monitor the effects on blood pressure as described in the SHR protocol.

Salt-Sensitive Hypertension Model

Objective: To induce hypertension through a high-salt diet in a susceptible rat strain and assess the efficacy of test compounds.

Procedure:

  • Use a salt-sensitive rat strain, such as the Dahl salt-sensitive (SS) rat.[1]

  • Feed the rats a high-salt diet (e.g., 4-8% NaCl) for several weeks.[7][8]

  • Monitor blood pressure to track the development of hypertension.

  • Once hypertension is established, administer this compound or comparator drugs and evaluate the impact on blood pressure.

Concluding Remarks

This compound presents a novel and promising therapeutic strategy for hypertension. Its dual mechanism of action, targeting both L-type calcium channels and endothelin receptors, suggests it may offer advantages over existing therapies, particularly in complex and resistant forms of hypertension. The experimental data, while still in the preclinical stage, demonstrates a significant and sustained blood pressure-lowering effect. Further head-to-head comparative studies with standard antihypertensive agents in a wider range of hypertension models are warranted to fully elucidate its therapeutic potential and position it within the clinical landscape. The detailed protocols provided in this guide are intended to facilitate such future research and contribute to the rigorous evaluation of this exciting new compound.

References

A Comparative Guide to Sargachromanol D in Sargassum Species for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of Sargachromanol D content in various Sargassum species, tailored for researchers, scientists, and drug development professionals. It includes available data on the distribution of this and related compounds, detailed experimental protocols for its extraction and analysis, and a visualization of its role in cellular signaling pathways.

Cross-Species Comparison of Sargachromanol Content

While a direct quantitative comparison of this compound across multiple Sargassum species is not extensively documented in publicly available literature, existing studies have identified its presence and that of structurally similar compounds in several species. This compound belongs to a class of meroterpenoids known as sargachromanols, which have been isolated from various Sargassum seaweeds. The table below summarizes the reported presence of this compound and other related sargachromanols in different Sargassum species. The lack of standardized quantification methods across studies makes a direct comparison of absolute content challenging.

Sargassum SpeciesThis compoundOther Sargachromanols Reported
Sargassum siliquastrumPresentSargachromanol A–P
Sargassum horneriNot explicitly reportedSargachromenol
Sargassum yezoenseNot explicitly reportedSargachromenol
Sargassum serratifoliumNot explicitly reportedSargachromenol
Sargassum aquifoliumNot explicitly reportedSargachromanols A
Sargassum ilicifoliumNot explicitly reportedSargachromanols A
Sargassum oligocystumNot explicitly reportedSargachromanols A

Note: The absence of a report for this compound in a particular species does not definitively confirm its absence, but rather reflects a lack of specific investigation or detection in the cited studies.

Experimental Protocols

Extraction of Sargachromanols from Sargassum

This protocol describes a general method for the extraction of sargachromanols from dried Sargassum biomass, based on common solvent extraction techniques.

a. Sample Preparation:

  • Collect fresh Sargassum seaweed and wash thoroughly with tap water to remove salts, sand, and epiphytes.

  • Freeze-dry or air-dry the cleaned seaweed at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.

  • Grind the dried seaweed into a fine powder using a blender or a mill.

b. Solvent Extraction:

  • Suspend the powdered Sargassum (e.g., 100 g) in a suitable organic solvent such as methanol or ethanol (e.g., 1 L) at a 1:10 solid-to-solvent ratio.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the extract through cheesecloth and then filter paper (e.g., Whatman No. 1) to separate the solid residue from the liquid extract.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

c. Fractionation (Optional but Recommended):

  • To enrich the sargachromanol fraction, the crude extract can be subjected to liquid-liquid partitioning.

  • Dissolve the crude extract in a mixture of water and a non-polar solvent like n-hexane to remove non-polar compounds.

  • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as chloroform or ethyl acetate, where sargachromanols are likely to be concentrated.

  • Evaporate the solvent from the desired fraction to obtain an enriched extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound. Method optimization will be required for specific instrumentation and sample matrices.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution is typically employed using a mixture of (A) water with an acidifier (e.g., 0.1% formic acid or acetic acid) and (B) an organic solvent like acetonitrile or methanol.

    • Example Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 30-40 minutes to elute compounds with increasing hydrophobicity.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature, for instance, 25°C or 30°C, to ensure reproducible retention times.

  • Detection: Monitor the absorbance at a wavelength where this compound exhibits maximum absorbance (this would need to be determined from its UV spectrum, but a general wavelength for phenolic compounds is around 280 nm).

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at various known concentrations.

    • Inject the prepared Sargassum extracts onto the HPLC system.

    • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the samples by interpolating the peak area from the calibration curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the anti-inflammatory signaling pathway affected by this compound and a typical experimental workflow for its analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis cluster_output Result sargassum Sargassum Biomass drying Drying sargassum->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation hplc HPLC Analysis fractionation->hplc quantification Quantification hplc->quantification data This compound Content Data quantification->data

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_stimulus External Stimulus cluster_receptor Cellular Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates SargachromanolD This compound SargachromanolD->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound inhibits the NF-κB inflammatory pathway.

A Comparative Analysis of Sargachromanol D and Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant efficacy of Sargachromanol D, a naturally occurring phlorotannin found in brown algae of the genus Sargassum, against commonly used synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Trolox. This document synthesizes available experimental data to offer an objective performance assessment, supported by detailed methodologies and visual representations of relevant biological pathways.

Executive Summary

This compound has demonstrated potent antioxidant activities, often comparable or superior to synthetic counterparts like BHT and Trolox in various in vitro assays. Its efficacy stems from its unique chromanol structure, enabling it to act as a powerful free radical scavenger. Furthermore, emerging evidence suggests that this compound may also exert its antioxidant effects through the modulation of cellular signaling pathways, such as the Nrf2/HO-1 pathway, offering a multi-faceted mechanism of action that distinguishes it from many synthetic antioxidants.

Quantitative Comparison of Antioxidant Activity

The following tables summarize the available quantitative data from various studies, comparing the antioxidant activities of this compound and its derivatives with synthetic antioxidants. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

AntioxidantIC50 (µg/mL)Reference
This compoundData not available for pure compound
Sargachromanol E13.7[1]
Sargachromanol G8.9[1]
MojabanchromanolComparable to BHT
BHT (Butylated Hydroxytoluene)28.2[2]
Trolox8.8[3]

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (IC50 Values)

AntioxidantIC50 (µg/mL)Reference
This compoundData not available for pure compound
Sargassum serratifolium extractLower than Trolox[4]
BHT (Butylated Hydroxytoluene)7.2[5]
Trolox3.5[6]

Lower IC50 values indicate higher antioxidant activity.

Table 3: Lipid Peroxidation Inhibition

AntioxidantInhibition CapacityReference
This compoundSignificant reduction in lipid peroxidation[5]
MojabanchromanolEqual or better than BHT and α-tocopherol in TBARS assay
BHT (Butylated Hydroxytoluene)Standard antioxidant[7]
TroloxIC50 = 249.65 µg/mL[8]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • A working solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Various concentrations of the antioxidant sample are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a wavelength of approximately 517 nm.

  • Ascorbic acid or Trolox is often used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the antioxidant sample are added to the ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • Trolox is commonly used as a standard.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.

Procedure:

  • A biological sample (e.g., liver homogenate, microsomes) is incubated with a pro-oxidant (e.g., FeSO4, AAPH) in the presence and absence of the antioxidant.

  • After incubation, the reaction is stopped by adding a solution of trichloroacetic acid (TCA).

  • Thiobarbituric acid (TBA) reagent is added to the mixture.

  • The mixture is heated in a boiling water bath for a specific time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.

  • After cooling, the mixture is centrifuged to remove any precipitate.

  • The absorbance of the supernatant is measured at approximately 532 nm.

  • The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a similar standard.

  • The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the sample with and without the antioxidant.

Signaling Pathways and Mechanisms of Action

This compound: Dual Antioxidant Mechanism

This compound and related meroterpenoids from Sargassum species exhibit a dual mechanism of antioxidant action. They can directly scavenge free radicals through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT) mechanisms. Additionally, they can upregulate the cellular antioxidant defense system through the activation of the Nrf2/HO-1 signaling pathway.

Sargachromanol_D_Mechanism SCD This compound ROS Reactive Oxygen Species (ROS) SCD->ROS Direct Scavenging (HAT, SET-PT) Nrf2 Nrf2 SCD->Nrf2 Induces Dissociation Cellular_Protection Cellular Protection (Reduced Oxidative Stress) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Keap1 Keap1 Keap1->Nrf2 Inhibition HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Gene Transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Gene Transcription HO1->Cellular_Protection Increased Antioxidant Capacity Antioxidant_Enzymes->Cellular_Protection Increased Antioxidant Capacity

Caption: this compound's dual antioxidant mechanism of action.

Synthetic Antioxidants: Primary Radical Scavenging

Synthetic antioxidants like BHT and Trolox primarily function as chain-breaking antioxidants. They donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.

Synthetic_Antioxidant_Mechanism cluster_reaction Chain-Breaking Reaction SA Synthetic Antioxidant (e.g., BHT, Trolox) Peroxyl_Radical Lipid Peroxyl Radical (ROO•) SA->Peroxyl_Radical H• Donation Stable_Antioxidant_Radical Stable Antioxidant Radical (A•) Stable_Lipid_Hydroperoxide Stable Lipid Hydroperoxide (ROOH) Lipid Unsaturated Lipid (RH) Lipid->Peroxyl_Radical Oxidation Experimental_Workflow Start Start: Compound Selection (this compound, BHT, Trolox) In_Vitro_Assays In Vitro Antioxidant Assays Start->In_Vitro_Assays Cell_Culture Cell-Based Assays (e.g., Cellular Antioxidant Activity) Start->Cell_Culture DPPH DPPH Assay In_Vitro_Assays->DPPH ABTS ABTS Assay In_Vitro_Assays->ABTS TBARS Lipid Peroxidation Assay (TBARS) In_Vitro_Assays->TBARS Data_Analysis Data Analysis and IC50 Determination DPPH->Data_Analysis ABTS->Data_Analysis TBARS->Data_Analysis Comparison Comparative Efficacy Assessment Data_Analysis->Comparison Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Nrf2/HO-1) Cell_Culture->Mechanism_Study Mechanism_Study->Comparison End Conclusion Comparison->End

References

A comparative study of the neuroprotective effects of different sargachromanols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers and Drug Development Professionals

Sargachromanols, a class of meroterpenoids derived from brown algae of the genus Sargassum, have garnered significant attention for their potent neuroprotective properties. These compounds offer a promising avenue for the development of novel therapeutics for neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective effects of different sargachromanols, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.

Comparative Efficacy of Sargachromanols

The neuroprotective effects of various sargachromanols have been evaluated using different in vitro models of neuronal damage. The following table summarizes the quantitative data from key studies, highlighting the comparative potency of these compounds.

Sargachromanol DerivativeExperimental ModelKey FindingsConcentrationCitation
Sargachromenol (SC) Glutamate-induced oxidative stress in HT22 cellsSignificantly increased cell viability and inhibited glutamate-induced damage.14.73 µM[1]
Reduced glutamate-induced apoptosis by inhibiting the sub-G1 population, DNA fragmentation, and nuclear condensation.Not specified[2][3][4]
Upregulated anti-apoptotic protein Bcl-2 and downregulated pro-apoptotic proteins (Bax, p53, cleaved-PARP, caspase-3, caspase-9, cytochrome c).Not specified[1][2][3][4]
Sargahydroquinoic Acid (SHQA) Aβ₂₅₋₃₅-stimulated PC12 cellsExhibited the most potent effect on Aβ-induced mitochondrial-associated oxidative stress and apoptosis among the tested compounds (sargaquinoic acid, SHQA, and sargachromenol).Not specified[5][6]
Enhanced the expression and translocation of Nrf2 and upregulated Nrf2-regulated antioxidant enzymes (HO-1, NQO1, GCLc, GCLm, and TrxR1).Not specified[5]
Sargachromanol G LPS-stimulated RAW 264.7 macrophagesDose-dependently inhibited the production of inflammatory markers (NO, iNOS, PGE₂, COX-2) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).10, 20, and 40 µM[7][8]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of sargachromanols are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Sargachromanols have been shown to suppress the activation of these pathways, thereby reducing neuroinflammation.

MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK NFkB_activation NF-κB Activation TLR4->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Pro_inflammatory_Cytokines NFkB_activation->Pro_inflammatory_Cytokines Sargachromanols Sargachromanol G Sargachromenol Sargachromanols->MAPK Inhibition Sargachromanols->NFkB_activation Inhibition

Sargachromanols inhibit the MAPK and NF-κB signaling pathways.
Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical antioxidant response element. Sargachromanols can activate this pathway to protect neuronal cells from oxidative stress.

Nrf2_HO1_Pathway Oxidative_Stress Oxidative Stress Nrf2_activation Nrf2 Activation Oxidative_Stress->Nrf2_activation HO1_expression HO-1 Expression Nrf2_activation->HO1_expression Antioxidant_Response Antioxidant Response HO1_expression->Antioxidant_Response Sargachromanols Sargachromenol Sargahydroquinoic Acid Sargachromanols->Nrf2_activation Activation

Sargachromanols activate the Nrf2/HO-1 antioxidant pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and is implicated in the neuroprotective effects of sargahydroquinoic acid (SHQA).

PI3K_Akt_Pathway SHQA Sargahydroquinoic Acid (SHQA) PI3K PI3K SHQA->PI3K Activation Akt Akt (Phosphorylation) PI3K->Akt Nrf2_activation Nrf2 Activation Akt->Nrf2_activation Neuroprotection Neuroprotection Nrf2_activation->Neuroprotection MTT_Assay_Workflow start Seed cells in a 96-well plate treat Treat cells with Sargachromanol and/or neurotoxic agent start->treat incubate1 Incubate for a specified period treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate to allow formazan formation add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize measure Measure absorbance at 570 nm solubilize->measure end Calculate cell viability measure->end

References

Evaluating the Synergistic Potential of Sargachromanol D: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the potential synergistic effects of Sargachromanol D, a chromanol derivative isolated from Sargassum species, with other natural compounds. While direct studies on the synergistic interactions of this compound are limited, this document compiles available data on its known biological activities and compares them with the demonstrated synergistic effects of structurally or mechanistically related natural products. The objective is to offer a foundational resource for designing and conducting future research into this compound-based combination therapies.

This compound has garnered interest for its notable anti-inflammatory and neuroprotective properties. These effects are primarily attributed to its ability to modulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathways. Many natural compounds that exhibit synergistic effects in antioxidant, anti-inflammatory, and anticancer applications act on these same pathways. This guide will, therefore, draw parallels and present data from such studies to build a strong case for investigating the combinatorial potential of this compound.

Table 1: Synergistic Anti-Cancer Effects of Natural Compounds Targeting a Shared Pathway with this compound

While specific data for this compound is not yet available, the following table summarizes the synergistic anti-cancer effects of other natural compounds, particularly flavonoids, which are known to modulate the MAPK/NF-κB and PI3K/Akt pathways, also implicated in the action of this compound. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) indicates how many-fold the dose of a drug can be reduced in a combination to achieve the same effect as the drug used alone.

Natural Compound CombinationCancer Cell LineEffectQuantitative Synergy DataReference
Quercetin + PaclitaxelA549 (Lung Cancer)Increased sensitivity to Paclitaxel, G2/M arrestCI values < 1[1]
Chrysin + TemozolomideU87MG (Glioblastoma)Enhanced apoptosis and autophagyCI values < 1[2]
Epigallocatechin-3-gallate (EGCG) + TemozolomideU251 (Glioblastoma)Increased apoptosis, inhibition of proliferationCI values < 1[2]
Rosmarinus officinalis EO + Mentha x piperita EOA549 (Lung Cancer)Increased cytotoxicityFIC Index: 0.207 (synergistic)[3]
Rosmarinus officinalis EO + Salvia officinalis EOA549 (Lung Cancer)Increased cytotoxicityFIC Index: 0.365 (synergistic)[3]

Note: The Fractional Inhibitory Concentration (FIC) Index is interpreted similarly to the Combination Index, with values ≤ 0.5 indicating strong synergy.

Table 2: Synergistic Anti-Inflammatory Effects of Natural Compound Combinations

This table presents quantitative data on the synergistic anti-inflammatory effects of combinations of natural extracts, which often target the NF-κB pathway, a key target of this compound.

Natural Compound CombinationModelKey Inflammatory MarkerQuantitative Synergy DataReference
Ginger Extract + Turmeric ExtractLPS-stimulated RAW 264.7 cellsNitric Oxide (NO)CI at IC50 = 0.82[4]
Ginger Extract + Turmeric ExtractLPS-stimulated RAW 264.7 cellsTNF-αCI at IC50 = 0.85[4]
Ginger Extract + Turmeric ExtractLPS-stimulated RAW 264.7 cellsIL-6CI at IC50 = 0.79[4]
Solanum xanthocarpum + Cassia fistulaCarrageenan-induced paw edema in ratsPaw edema inhibitionInteraction Index < 1[5]

Experimental Protocols

Cytotoxicity and Anti-Proliferative Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation, crucial for evaluating the cytotoxic effects of compounds in cancer research.[6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, the combination compound, and their mixture at different ratios for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curves.

Synergy Analysis: Combination Index (CI) Method

The Combination Index (CI) method, developed by Chou and Talalay, is a widely accepted method for quantifying drug interactions.[8][9]

Protocol:

  • Dose-Response Curves: Determine the dose-response curves and IC50 values for each compound individually and for the combination at a constant ratio.

  • Combination Index Calculation: The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce x effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same effect.[10]

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Dose Reduction Index (DRI): The DRI for each drug can be calculated as: DRI₁ = (Dx)₁ / (D)₁ DRI₂ = (Dx)₂ / (D)₂ A DRI value greater than 1 indicates a favorable dose reduction in the combination.[11]

Isobologram Analysis

Isobologram analysis is a graphical method to determine the nature of the interaction between two compounds.[12][13]

Protocol:

  • Determine IC50 Values: Obtain the IC50 values for each compound individually.

  • Construct the Isobologram: Plot the IC50 value of compound A on the x-axis and the IC50 value of compound B on the y-axis. A straight line connecting these two points represents the line of additivity.

  • Plot Combination Data: For a combination of compounds A and B that produces a 50% inhibitory effect, plot the concentrations of A and B used in the combination as a point on the graph.

  • Interpretation:

    • Point below the line: Synergism

    • Point on the line: Additive effect

    • Point above the line: Antagonism

Anti-inflammatory Synergy Assessment

Protocol:

  • Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: Treat the cells with this compound, the combination compound, and their mixture at various concentrations.

  • Measurement of Inflammatory Mediators: Measure the levels of key inflammatory mediators such as nitric oxide (NO) using the Griess assay, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.[4]

  • Synergy Analysis: Calculate the IC50 values for the inhibition of each inflammatory marker and use the Combination Index method or isobologram analysis to determine the nature of the interaction.

Antioxidant Synergy Assessment (DPPH and ABTS Assays)

Protocol:

  • DPPH Radical Scavenging Assay:

    • Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Mix different concentrations of the individual compounds and their combinations with the DPPH solution.

    • Measure the decrease in absorbance at 517 nm after a specific incubation time.[14][15]

  • ABTS Radical Cation Decolorization Assay:

    • Generate the ABTS•+ radical cation by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

    • Add different concentrations of the individual compounds and their combinations to the ABTS•+ solution.

    • Measure the reduction in absorbance at 734 nm.[16]

  • Synergy Analysis: Calculate the scavenging activity for each compound and combination. The synergistic effect can be evaluated by comparing the experimental scavenging activity of the mixture with the theoretical sum of the individual activities.

Signaling Pathways and Visualization

The following diagrams illustrate the key signaling pathways modulated by this compound and are potential targets for synergistic interactions.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p MAPK (p38, JNK, ERK) TLR4->MAPK_p ROS Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 dissociation IKK IKK MAPK_p->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Inflammatory_Genes Transcription ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription SargachromanolD This compound SargachromanolD->MAPK_p Inhibition SargachromanolD->IKK Inhibition SargachromanolD->Nrf2 Activation

Caption: MAPK/NF-κB and Nrf2/HO-1 signaling pathways modulated by this compound.

G cluster_workflow Synergy Evaluation Workflow start Start: Select Compounds dose_response Determine Dose-Response Curves for Individual Compounds start->dose_response ic50 Calculate IC50 Values dose_response->ic50 combination Treat Cells with Compound Combinations (Fixed Ratio) ic50->combination combination_effect Measure Effect of Combination combination->combination_effect analysis Analyze Synergy combination_effect->analysis ci Combination Index (CI) Calculation analysis->ci Quantitative isobologram Isobologram Analysis analysis->isobologram Graphical interpretation Interpret Results: Synergy, Additivity, or Antagonism ci->interpretation isobologram->interpretation

Caption: Experimental workflow for evaluating synergistic effects of natural compounds.

Conclusion

The existing body of research strongly suggests that natural compounds targeting the MAPK/NF-κB and Nrf2/HO-1 signaling pathways hold significant promise for synergistic therapeutic applications. While direct evidence for the synergistic effects of this compound is currently lacking, its known mechanisms of action align with those of compounds that have demonstrated synergy in anti-cancer and anti-inflammatory contexts. This guide provides the foundational knowledge and experimental framework necessary for researchers to systematically investigate the synergistic potential of this compound with other natural compounds. Such studies are warranted and could pave the way for novel, more effective combination therapies in the future.

References

Safety Operating Guide

Prudent Disposal of Sargachromanol D in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Disposal and Safety Information

Core Principles of Sargachromanol D Waste Management

Due to the lack of specific hazard data, this compound should be handled as a potentially hazardous substance. The primary principle is to avoid disposal down the sanitary sewer. All waste containing this compound, including pure compound, solutions, and contaminated materials, should be collected and disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office.

Data on this compound and Related Compounds

PropertyThis compoundGeneral Chromanol Derivatives
Source Naturally occurring, isolated from marine algae (Sargassum genus)[1][2]Natural and synthetic sources[3]
Known Biological Activity Anti-inflammatory, antioxidant[1]Antioxidant, various therapeutic activities[3][4]
Physical State Likely solid at room temperatureVaries
Solubility Estimated low water solubility[5]Generally soluble in organic solvents[6][7]
Toxicity Data Not readily available. Handle with caution.Varies by specific compound. Some phenolic derivatives can be toxic[8]

Experimental Protocols for Waste Disposal

The following step-by-step procedures should be followed for the disposal of this compound waste.

1. Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired pure this compound in its original container or a clearly labeled, sealed waste container.

    • Contaminated consumables such as weighing boats, pipette tips, and gloves should be placed in a designated, sealed plastic bag or container labeled "this compound Solid Waste."

  • Liquid Waste (Organic Solvents):

    • Solutions of this compound in organic solvents (e.g., acetone, ethanol, ethyl acetate) should be collected in a dedicated, properly labeled hazardous waste container.

    • The container label must clearly state "Hazardous Waste," list all chemical constituents (including this compound and the solvent), and their approximate concentrations.

    • Do not mix halogenated and non-halogenated solvent waste unless your institution's EHS guidelines permit it[9].

  • Liquid Waste (Aqueous Solutions):

    • While this compound has low water solubility, any aqueous suspensions or solutions from experimental procedures should be collected as hazardous aqueous waste.

    • Do not dispose of these down the drain. Collect in a labeled container specifying the contents.

2. Container Management and Labeling

  • Use only containers compatible with the chemical waste being collected.

  • Ensure all waste containers are securely sealed to prevent leaks or evaporation.

  • Label all containers clearly with "Hazardous Waste" and the full chemical names of the contents. Avoid using abbreviations.

3. Storage of Waste

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is in place to capture any potential leaks.

  • Store away from incompatible materials.

4. Arranging for Disposal

  • Once a waste container is full, or if waste has been stored for the maximum allowable time according to your institution's policy, contact your EHS office to arrange for pickup and disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

SargachromanolD_Disposal This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_solid_handling Solid Waste Handling cluster_liquid_handling Liquid Waste Handling cluster_final_disposal Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_solid->is_liquid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_organic Organic Solvent? is_liquid->is_organic Yes store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_organic Collect in Labeled Organic Waste Container is_organic->collect_organic Yes collect_aqueous Collect in Labeled Aqueous Waste Container is_organic->collect_aqueous No (Aqueous) collect_organic->store_waste collect_aqueous->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Workflow for this compound waste management.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.